The following table summarizes the fundamental identifiers and properties of 2-Cycloocten-1-one. [1] [2]
| Property | Value / Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Registry Number | 23202-10-0; 1728-25-2 (synonym) [1] [2] |
| Molecular Formula | C8H12O [1] [2] |
| Molecular Weight | 124.18 g/mol [1] [2] |
| IUPAC Standard InChI | InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [2] |
| IUPAC Standard InChIKey | NSHQAIKRVDXIMX-XQRVVYSFSA-N [2] |
| Synonym | (2Z)-cyclooct-2-en-1-one; Cyclooctenone [1] |
| Canonical SMILES | C1CCC=CC(=O)CC1 [1] |
| Isomeric SMILES | C1CC/C=C\C(=O)CC1 [1] |
| Boiling Point | 195 - 197 °C [1] |
| Hydrogen Bond Donor Count | 0 [1] |
| Hydrogen Bond Acceptor Count | 1 [1] |
| Rotatable Bond Count | 0 [1] |
| Exact Mass | 124.088815002 [1] |
| Topological Polar Surface Area (PSA) | 17.07000 Ų [1] |
| LogP | 2.08 (XLogP3: 2) [1] |
| Complexity | 125 [1] |
This compound is not only a product but also a participant and indicator in various chemical reactions, especially in catalytic oxidation studies. [1] [3]
A significant application of cis-cyclooctene, a closely related compound, is its selective epoxidation to form cyclooctene epoxide. This reaction is efficiently catalyzed by solubilized gold (Au) atom clusters under mild conditions using molecular oxygen (O2). [3]
The following diagram illustrates the role of gold clusters in the catalytic cycle for the epoxidation of cyclooctene.
Diagram of the Au cluster-catalyzed epoxidation mechanism, showing the initiation and auto-oxidation cycle.
The table below outlines selected synthetic routes from the literature for obtaining this compound. [1]
| Reagent / Condition | Solvent | Temperature / Time | Notes | Reference |
|---|---|---|---|---|
| IBX • 4-methoxypyridine-N-oxide complex | Dimethyl sulfoxide (DMSO) | 25 °C / 18 hours | Reagents, reaction time, product distribution | [1] |
| Copper(II) hexafluoro-2,4-pentanedionate | Toluene | 150 °C / 4 hours | [1] | |
| (Photo-irradiation) | Hexane | 20 °C / 1 hour | Reaction requires irradiation | [1] |
The workflow for synthesizing this compound, based on the provided literature, can be visualized as follows.
Workflow of synthesis routes for this compound from literature guidance.
The following table summarizes the key identifying information for 2-Cycloocten-1-one from the NIST Chemistry WebBook [1].
| Property | Value / Identifier |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 1728-25-2 |
| Molecular Formula | C8H12O |
| Molecular Weight | 124.1803 g/mol |
| IUPAC Standard InChI | InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- |
| IUPAC Standard InChIKey | NSHQAIKRVDXIMX-XQRVVYSFSA-N |
| Other Names | 2-Cyclooctenone |
Additional data from a commercial source lists a boiling point of 195 - 197 °C and a logP (a measure of lipophilicity) value of 2.08 [2].
A highly selective method for epoxidizing this compound to epoxycyclooctane using molecular oxygen and gold (Au) cluster catalysts was described in Nature Communications [3]. The following workflow outlines the key stages of this process.
Experimental workflow for the epoxidation of cis-cyclooctene initiated by Au clusters.
This experiment demonstrates a homogeneous catalysis mechanism where active sites are solubilized atomic clusters [3].
While the search results do not document a direct role for this compound in biological pathways, its structural analog 2-Cyclopenten-1-one is a known biological active molecule. This compound can induce the expression of Heat Shock Protein 70 (HSP70) by activating the heat shock transcription factor 1 (HSF1). The key structural feature for this activity is the α,β-unsaturated carbonyl group, which is also present in this compound. This activity is associated with antiviral effects in cell studies [4]. This information may provide a useful conceptual bridge for your research in drug development.
The table below summarizes the basic identifying information for 2-Cycloocten-1-one from the NIST Chemistry WebBook, a highly authoritative source maintained by the National Institute of Standards and Technology [1].
| Property | Value / Identifier |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 1728-25-2 [1] |
| Molecular Formula | C8H12O [1] |
| Molecular Weight | 124.1803 g/mol [1] |
| IUPAC Standard InChI | InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [1] |
| IUPAC Standard InChIKey | NSHQAIKRVDXIMX-XQRVVYSFSA-N [1] |
Although the specific spectra for this compound are not fully detailed here, the search results provide excellent guidance on what to look for in the spectra of such a molecule, which features an alpha,beta-unsaturated ketone (enone) functional group.
For a researcher characterizing this compound, the general workflow involves several spectroscopic techniques, with the data from each informing the interpretation of the others. The following diagram outlines this logical process.
2-Cycloocten-1-one can be synthesized through several laboratory methods. The table below summarizes key synthetic pathways as guided by literature.
| Synthetic Method | Conditions / Reagents | Notes / Yield | Reference |
|---|---|---|---|
| Oxidation with IBX Complex | IBX•4-methoxypyridine-N-oxide complex; DMSO; 25 °C; 18h. | Part of a synthetic route guide. | [1] |
| Copper-Catalyzed Reaction | Copper(II) hexafluoro-2,4-pentanedionate; Toluene; 150 °C; 4h. | Part of a synthetic route guide. | [1] |
| Photochemical Reaction | In hexane; 20 °C; 1h; with irradiation. | Part of a synthetic route guide. | [1] |
The reactivity of this compound is defined by its α,β-unsaturated ketone (enone) system, which allows it to participate in several key transformations.
A highly general strategy involves the copper-/phosphoramidite-catalyzed enantioselective conjugate addition of organozinc reagents to cyclic enones, followed by a C-acylation of the resulting zinc enolate [2]. This one-pot, three-component coupling is powerful for building molecular complexity.
The following diagram illustrates the workflow for this tandem reaction.
Workflow for the enantioselective conjugate addition–acylation sequence.
The alkene within the enone system can be selectively oxidized to form an epoxide (oxirane) [1].
The pathway for this catalytic epoxidation is summarized below.
Catalytic pathway for the selective epoxidation of this compound.
This compound is a valuable cyclic unsaturated ketone that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and specialty materials. The selective oxidation of this compound presents significant challenges due to the presence of multiple reactive sites—the carbon-carbon double bond and the ketone functionality. Selective oxidation can yield various value-added products including epoxides, diols, and functionalized ketones, which are important building blocks in organic synthesis. These oxidation products find applications in drug development, fragrance compounds, and polymer precursors. The development of efficient catalytic systems for these transformations has been a focus of sustained research interest, with recent advances highlighting the potential of noble metal clusters, transition metal complexes, and heterogeneous catalysts to achieve high selectivity under mild conditions. This document provides comprehensive application notes and detailed experimental protocols for the most effective catalytic systems identified in recent literature.
The oxidation of this compound has been investigated using various catalytic systems, each offering distinct advantages in terms of activity, selectivity, and operational simplicity. The table below summarizes the key catalyst types and their performance characteristics:
Table 1: Catalyst Systems for this compound Oxidation
| Catalyst Type | Oxidant | Key Products | Selectivity | Reaction Conditions | Key Features |
|---|---|---|---|---|---|
| Solubilized Au Clusters (7-8 atoms) | Molecular oxygen (O₂) | Cyclooctene epoxide | ~80% | 100°C, solvent-free | Apparent TOF = 440 s⁻¹; generates initiators for auto-oxidation [1] |
| Manganese Schiff Base Complex (supported on Fe₃O₄@UiO-66-NH₂) | Not specified | 2-Cyclooctene-1-one | Good selectivity (exact % not reported) | Mild conditions | Recyclable catalyst; allylic oxidation dominant [2] |
| Mixed-ligand Aminoalcohol-Dicarboxylate Copper(II) Polymers | Hydrogen peroxide (H₂O₂) | Mixture of oxidation products | Varies with catalyst structure | 50°C, H₂O/MeCN medium | Homogeneous catalysis; mild conditions [3] |
| Free-Radical Catalyzed System | tBuOOH or H₂O₂ | Cyclooctene oxide, 1,2-cyclooctanediol, this compound | 40.3% epoxide, 1.2% ketone | 80°C, 1,2-dichloroethane:acetonitrile (10:1) | Radical pathway; dependent on dioxygen [4] |
| Ru(III)-EDTA Complex | Molecular oxygen (O₂) | Cyclooctene oxide (major), 2-cycloocten-1-ol (minor) | High for epoxide | 310-335K, water-dioxane (1:1) | μ-peroxoruthenium(IV) intermediate; first-order in catalyst and substrate [5] |
Support Preparation:
Schiff Base Formation:
Metal Coordination:
The following diagram illustrates the proposed mechanism for gold nanocluster-catalyzed epoxidation:
Figure 1: Mechanism of Gold Cluster Catalyzed Epoxidation
The catalytic mechanism involves solubilized Au clusters (7-8 atoms) that generate radical initiators throughout the reaction cycle. These clusters are stabilized by ligands derived from oxidized hydrocarbon products. The Au clusters activate molecular oxygen to abstract H atoms from cyclooctene molecules, initiating an auto-oxidation cycle that propagates without direct participation of the Au clusters in each catalytic turn. This mechanism explains the high apparent turnover frequency (440 s⁻¹) observed in these systems [1].
The following diagram outlines a general workflow for evaluating oxidation catalysts:
Figure 2: Workflow for Catalyst Evaluation in Oxidation Reactions
Successful implementation of this compound oxidation requires careful attention to several critical parameters that significantly impact conversion and selectivity:
The oxidation of this compound can follow multiple pathways, and controlling the product distribution requires understanding the factors that influence each route:
Table 2: Factors Influencing Product Distribution in this compound Oxidation
| Target Product | Preferred Catalyst | Key Influencing Factors | Strategy to Enhance Selectivity |
|---|---|---|---|
| Epoxide | Solubilized Au clusters | Low dilution; absence of protic solvents | Use solvent-free conditions; higher substrate concentration |
| 2-Cyclooctene-1-one | Mn Schiff base complexes | Oxidant to substrate ratio; solvent polarity | Lower oxidant ratio; use aprotic solvents |
| Mixed Products | Cu(II) coordination polymers | Temperature; acid promoters | Optimize temperature (50-60°C); add TFA promoter |
| Epoxide (Radical Route) | Peroxide initiators (tBuOOH, H₂O₂) | Concentration; presence of O₂ | Use concentrated solutions; ensure O₂ availability |
The competition between epoxidation and allylic oxidation pathways is influenced by catalyst design, oxidant selection, and reaction conditions. For instance, increasing the molar ratio of oxidant to substrate typically enhances epoxide formation at the expense of ketone selectivity in Mn-catalyzed systems [2].
The oxidation of this compound represents a challenging yet valuable transformation in organic synthesis. The catalytic systems discussed herein offer complementary approaches for achieving different product distributions with good to excellent selectivity. The solubilized Au cluster system stands out for its remarkable activity in epoxide formation using molecular oxygen as a green oxidant, while the manganese Schiff base catalysts provide effective routes to ketone products under mild conditions. Future developments in this area will likely focus on enhancing catalyst stability and reusability, expanding substrate scope, and improving selectivity through more precise control of reaction pathways. The emerging concept of non-contact catalytic systems, where intermediates from one catalytic reaction initiate separate transformations, may offer new opportunities for process intensification and selectivity control in the oxidation of this compound and related substrates [6].
Epoxidation is a key transformation in organic synthesis. While 2-Cycloocten-1-one possesses both an alkene and a ketone functional group, which can complicate selective oxidation, studies on its parent hydrocarbon, cis-cyclooctene, provide valuable insights. The following notes detail two highly selective catalytic systems for cis-cyclooctene epoxidation using molecular oxygen.
The performance of a catalytic system is influenced by the catalyst, oxidant, and reaction conditions. The table below compares two systems for cis-cyclooctene epoxidation.
| Catalytic System | Oxidant | Key Additive/Initator | Reported Selectivity for Epoxide | Key Features |
|---|---|---|---|---|
| Solubilized Au Clusters [1] | Molecular Oxygen (O₂) | Formed in situ | ≈80% (at 50% conversion) | Gold nanoclusters (7-8 atoms) act as initiators for a radical auto-oxidation cycle. |
| Au/Graphite [2] | Molecular Oxygen (O₂) | tert-Butyl Hydroperoxide (TBHP) | >80% | Heterogeneous catalyst; requires a radical initiator for high selectivity. |
Understanding the by-products is crucial for purification and optimizing selectivity. The following table lists the major products observed during the Au-catalyzed epoxidation of cis-cyclooctene.
| Product Name | Typical Selectivity | Notes |
|---|---|---|
| Cyclooctene Epoxide | >80% | The desired major product [1] [2]. |
| 2-Cycloocten-1-ol | Minor | A common by-product of oxidation [1]. |
| This compound | Minor | Often found in a ~2:1 ratio with Cyclooctenol (Alcohol : Ketone) [2]. |
| 1,2-Cyclooctanediol | Trace | Detected in small amounts [1]. |
| Cyclooctene 3-Hydroperoxide | Detected | An intermediate detected via NMR [1]. |
This protocol is adapted from the work demonstrating that active catalytic species are solubilized gold clusters, which generate initiators for a highly selective auto-oxidation cycle [1].
Key Mechanism Diagram The diagram below illustrates the role of gold clusters in initiating the auto-oxidation cycle.
Procedure
Critical Notes
This protocol is based on a heterogeneous system where a supported gold nanoparticle catalyst works in tandem with a radical initiator to achieve high epoxide selectivity [2].
Key Mechanism Diagram The diagram below illustrates the synergistic relationship between the radical initiator and the gold catalyst.
Procedure
Critical Notes
These protocols demonstrate that high selectivity for cyclooctene epoxide can be achieved using molecular oxygen with gold-based catalysts. The choice between a system generating soluble clusters and a heterogeneous one depends on factors like catalyst separation and the need for an external initiator.
I hope these detailed notes on the closely related cis-cyclooctene are helpful for your research. If you have access to specific studies on this compound, analyzing the influence of the ketone carbonyl on the reactivity and selectivity of the alkene would be the next critical step.
Trans-cyclooctenes (TCOs) are highly strained alkenes renowned for their exceptional reactivity in the inverse electron-demand Diels–Alder (IEDDA) reaction with 1,2,4,5-tetrazines (Tz) [1] [2]. This reaction is a gold standard in bioorthogonal chemistry due to its fast kinetics—with rate constants reaching up to (10^7) M(^{-1})s(^{-1})—and its ability to proceed under physiological conditions without interfering with native biological processes [2]. The IEDDA reaction between a TCO and a tetrazine proceeds through a [4 + 2] cycloaddition, forming an unstable bicyclic intermediate that rapidly expels nitrogen gas to yield a stable dihydropyridazine product [2]. These properties have made TCOs invaluable tools in chemical biology, nuclear medicine, and drug delivery [1] [2].
While the parent trans-cyclooctene lacks a handle for bioconjugation, several functionalized derivatives have been developed. The table below summarizes key TCO derivatives relevant for biomedical applications [1].
| TCO Derivative | Key Feature | Reactivity vs. Stability Profile | Primary Applications |
|---|---|---|---|
| TCO-5-OH (major, 2e) [1] | Hydroxyl group for conjugation; most common | Moderate reactivity, high stability | General bioconjugation, pretargeted imaging [1] |
| TCO-5-OH (minor, 2a) [1] | Axial hydroxyl configuration | Higher reactivity than 2e, more sterically hindered | Applications requiring enhanced kinetics [1] |
| d-TCO (3) [1] | Dioxolane motif | High reactivity, good stability, improved water solubility | Applications in biological media [1] |
| s-TCO (4) [1] | Bicyclic structure with fused cyclopropane | Highest reactivity, lower stability | Applications where speed is critical over long-term stability [1] |
| TCO-3-OH (5a) [1] | Axial hydroxyl on C3 | Moderate reactivity, "click-to-release" capability | Targeted drug delivery/pro-drug activation [1] |
This protocol describes a low-cost, efficient photoisomerization method using a flow reactor to convert common cis-cyclooctene precursors into their bioactive trans isomers [1].
The following workflow diagram illustrates the synthesis and purification process.
The table below outlines key experimental considerations and methodologies for employing TCOs in various applications.
| Application Area | Experimental Goal | Methodology Summary | Key Considerations & Best Practices |
|---|
| Pretargeted Imaging (e.g., PET/SPECT) [2] | Decouple the slow biodistribution of a targeting vector (e.g., antibody) from the fast decay of a radioisotope for improved imaging contrast. | 1. Administer a TCO-conjugated targeting vector. 2. Allow time for biodistribution and clearance. 3. Administer a radiolabeled tetrazine probe (e.g., [¹⁸F]-Tz). 4. Perform imaging after rapid IEDDA ligation. | Use highly reactive TCOs (e.g., d-TCO, s-TCO) for fast kinetics. Balance tetrazine reactivity with stability; H-Tet is faster but less stable than Me-Tet [3]. | | Super-Resolution Microscopy [3] | Achieve sub-diffraction limit imaging of cellular proteins with minimal linkage error. | 1. Incorporate a TCO-bearing noncanonical amino acid (e.g., TCO*-Lys) into the protein via genetic code expansion. 2. Label fixed or living cells with a fluorogenic tetrazine-dye. 3. Perform dSTORM or other super-resolution techniques. | Leverage fluorogenic tetrazine-dyes; fluorescence increases >100-fold upon reaction, reducing background [3]. Dye permeability allows for intra-/extracellular labeling [3]. | | Targeted Drug Delivery ('Click-to-Release') [1] | Spatially and temporally control the activation of a prodrug at the disease site. | 1. Conjugate a cytotoxic drug to a TCO-3-OH derivative via a cleavable linker (e.g., carbamate). 2. Administer the prodrug. 3. Apply a tetrazine trigger, which reacts with TCO and leads to the release of the active drug. | The TCO-3-OH scaffold is specifically designed for this application. The release kinetics and efficiency depend on the linker chemistry [1]. |
While the specific compound 2-Cycloocten-1-one is not detailed in the available literature, the well-developed chemistry of trans-cyclooctene derivatives provides a robust framework for bioorthogonal applications. The provided synthesis protocol and application notes for TCOs can guide researchers in adapting these powerful tools for pretargeted imaging, super-resolution microscopy, and targeted drug delivery. Future work may involve exploring the specific properties and potential of the this compound scaffold itself.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a pivotal advancement in click chemistry that enables efficient covalent bonding between organic azides and strained cyclooctynes without requiring cytotoxic copper catalysts. This bioorthogonal reaction has revolutionized chemical biology and drug development by allowing selective conjugation under physiological conditions, making it particularly valuable for living systems where maintaining biological function is paramount. The fundamental mechanism involves leveraging the ring strain inherent in cyclooctynes (approximately 18 kcal/mol for cyclooctyne) to drive the [3+2] cycloaddition with azides, forming stable 1,2,3-triazole linkages with complete atom economy [1].
The historical development of SPAAC dates back more than 60 years, when Blomquist first observed in 1953 that "cyclooctyne reacts explosively when treated with phenyl azide" [1]. However, this reaction remained largely a chemical curiosity until the early 21st century when Bertozzi and colleagues recognized its potential as a bioorthogonal tool, leading to its widespread adoption across chemical biology, materials science, and pharmaceutical development [2]. The smallest stable cycloalkyne, cyclooctyne, possesses a bond angle of approximately 163° at the alkyne carbon atoms, significantly deviating from the ideal 180° for sp-hybridized carbons, which creates the thermodynamic drive for cycloaddition reactions [1].
Table 1: Comparison of Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions
| Characteristic | CuAAC | SPAAC |
|---|---|---|
| Catalyst | Copper(I) required | No catalyst required |
| Reaction Rate | Very fast (up to 107 acceleration) | Moderate (0.1-3.0 M-1s-1) |
| Bioorthogonality | Limited by copper toxicity | Excellent for living systems |
| Regioselectivity | 1,4-disubstituted triazole only | Mixture of regioisomers |
| Applications | Primarily in vitro | In vitro, in vivo, and cellular |
The structural diversity of cyclooctyne derivatives has expanded significantly since the initial discovery of SPAAC, with various modifications strategically designed to optimize reaction kinetics, stability, and solubility. Among these derivatives, 2-cycloocten-1-one represents an important structural motif that influences both electronic properties and ring strain. The carbonyl group in this structure introduces electron-withdrawing character that can significantly enhance the reaction rate through inverse electron-demand interactions with electron-deficient azides [2].
Common cyclooctyne derivatives include DIBO (4-dibenzocyclooctynol), DIFO (difluorinated cyclooctyne), BCN (bicyclo[6.1.0]non-4-yne), and DIBAC (dibenzocyclooctyne), each offering distinct advantages. DIBO derivatives, for instance, benefit from aromatic rings that induce conformational effects that decrease distortion energy, thereby enhancing reaction rates [3]. The incorporation of fluorine atoms in DIFO derivatives dramatically increases reaction rates through electronic effects, while BCN offers exceptional stability and rapid kinetics with electron-deficient azides [2]. These structural modifications demonstrate the sophisticated molecular engineering approaches employed to optimize SPAAC for specific applications.
Table 2: Common Cyclooctyne Derivatives and Their Properties
| Cyclooctyne | Structural Features | Rate Constant* (M-1s-1) | Key Applications |
|---|---|---|---|
| Cyclooctyne | Unsubstituted | ~0.001 [1] | Historical reference |
| DIBO | Dibenzoannulated | 0.0567 [3] | Cell surface labeling |
| DIBO-ketone | Carbonyl at C1 | 0.2590 [3] | Fluorescent switching |
| BCN | Aliphatic, bicyclic | 0.07-2.9 [2] | Protein conjugation |
| DIFO | Fluorinated | ~0.1 [3] | In vivo imaging |
Rate constants measured with benzyl azide or similar aliphatic azides unless otherwise noted.
Recent innovative approaches have focused on harnessing secondary interactions to enhance both the rate and regioselectivity of SPAAC reactions. A groundbreaking 2024 study demonstrated that cyclooct-2-yn-1-ol reacts with 2-(azidophenyl)boronic acid rapidly at room temperature with complete regioselectivity, forming a triazole product with a boronate ester group. The key innovation lies in the covalent pre-organization facilitated by boronate ester formation, which positions the azide and alkyne in optimal orientation for cycloaddition [4] [5]. This strategy represents a significant departure from traditional approaches that rely solely on ring strain, instead incorporating designed molecular interactions that guide the reaction pathway.
The same research also explored imine interactions as an alternative secondary interaction strategy, demonstrating the versatility of this approach for controlling reactivity [6]. These secondary interaction methodologies address a fundamental limitation of conventional SPAAC—the lack of regioselectivity—while simultaneously enhancing reaction rates. The implementation of such strategies expands the potential applications of SPAAC in complex synthetic transformations where precise regiocontrol is essential, particularly in pharmaceutical synthesis and materials science where specific regioisomers may possess distinct biological or physical properties.
Computational studies have provided crucial insights into the mechanism of SPAAC, revealing that the accelerated reaction rates of strained cyclooctynes originate from decreased distortion energy required to achieve the transition state geometry. Density functional theory (B3LYP) calculations indicate that the activation energy for cyclooctyne-azide cycloaddition (ΔE‡ = 8.0 kcal/mol) is significantly lower than for strain-free acetylene (ΔE‡ = 16.2 kcal/mol) [1]. This computational foundation has guided the rational design of increasingly efficient cyclooctyne derivatives.
A remarkable discovery in the field involves the inverse electron-demand characteristics observed with aliphatic cyclooctynes like BCN when reacting with electron-deficient azides. Research published in Nature Communications demonstrated that BCN reacts with electron-poor aryl azides up to 29 times faster than with aliphatic azides, with rate constants reaching 2.0-2.9 M⁻¹s⁻¹ [2]. This represents a dramatic acceleration compared to conventional SPAAC and provides a new dimension of orthogonality through judicious selection of azide-cyclooctyne pairs. The ability to tune reaction rates over a wide range by modulating azide electronics enables sophisticated multi-component labeling strategies previously impossible with standard SPAAC methodologies.
This protocol describes the genetic incorporation of an azide-containing amino acid into an antibody fragment, followed by conjugation with a cyclooctyne probe using SPAAC, enabling the development of antibody-drug conjugates (ADCs) with precise stoichiometry and positioning [7].
Materials:
Procedure:
Transformation and Culture:
Protein Expression with Unnatural Amino Acid:
Protein Purification:
SPAAC Conjugation:
This protocol describes the quantitative determination of SPAAC reaction rates using UV spectroscopy, which is essential for evaluating novel cyclooctyne derivatives and optimizing reaction conditions [3].
Materials:
Procedure:
Sample Preparation:
Data Collection:
Data Analysis:
Notes:
Table 3: Experimentally Determined Rate Constants for SPAAC Reactions
| Cyclooctyne Structure | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Cyclooct-2-yn-1-ol | Benzyl azide | 0.0567 ± 0.0027 | Methanol, 25°C | [3] |
| DIBO-ketone (11) | Benzyl azide | 0.2590 ± 0.0067 | Methanol, 25°C | [3] |
| BCN alcohol (6a) | Benzyl azide | 0.07 | 9:1 THF/H₂O, 25°C | [2] |
| BCN alcohol (6a) | p-Nitrophenyl azide | 2.9 | 9:1 THF/H₂O, 25°C | [2] |
| DIBAC (3a) | Benzyl azide | 0.24 | 9:1 THF/H₂O, 25°C | [2] |
The kinetic data reveal several important trends in SPAAC reactivity. Electron-withdrawing modifications to the cyclooctyne structure, such as oxidation of the alcohol to a ketone in DIBO derivatives, can enhance reaction rates by approximately 4-5 fold [3]. More dramatically, the electronic nature of the azide has a profound impact on reaction kinetics, particularly with aliphatic cyclooctynes like BCN, where electron-deficient aryl azides react up to 40 times faster than aliphatic azides [2]. This phenomenon is attributed to an inverse electron-demand mechanism that operates with aliphatic cyclooctynes, enabling remarkable rate acceleration without compromising stability.
The solvent environment also significantly influences SPAAC kinetics, with polar protic solvents generally accelerating the reaction. For instance, rate constants measured in 50% aqueous acetonitrile are typically 1.5-2.5 times higher than those determined in 9:1 THF/H₂O mixtures [2]. This solvent dependence highlights the importance of standardizing reaction conditions when comparing kinetic parameters across different studies and optimizing the solvent system for specific applications, particularly in biological contexts where aqueous environments predominate.
Low Reaction Rates: If SPAAC reactions proceed slower than expected, consider incorporating electron-withdrawing substituents on the cyclooctyne structure or utilizing electron-deficient azides to exploit inverse electron-demand effects [2]. For this compound derivatives, ensuring proper stereoelectronics is crucial for optimal reactivity. Additionally, increasing reaction temperature to 37°C can enhance kinetics, though this must be balanced against potential decomposition or detrimental effects on biological components.
Poor Regioselectivity: For applications requiring specific triazole regioisomers, implement secondary interaction strategies such as boronate ester formation or imine interactions that guide regioselective cycloaddition [4] [5]. These approaches can achieve complete regioselectivity while simultaneously accelerating reaction rates through pre-organization effects.
Cyclooctyne Instability: If cyclooctyne derivatives degrade during storage or handling, consider switching to more robust structures like BCN or DIBO, which offer excellent shelf life [3] [2]. Store cyclooctynes as aliquots under inert atmosphere at -20°C in anhydrous solvents to prevent decomposition. Avoid prolonged exposure to oxygen, moisture, or light, particularly for highly strained derivatives.
Incomplete Bioconjugation: For protein labeling applications, ensure the azide-containing unnatural amino acid is efficiently incorporated during expression by optimizing induction conditions and verifying incorporation via mass spectrometry [7]. When conjugation yields are low, increase cyclooctyne probe concentration (up to 10-fold excess), extend reaction time (overnight if necessary), or consider using more reactive cyclooctyne derivatives such as DIBO-ketone or BCN with electron-deficient azides.
The implementation of SPAAC methodologies has enabled groundbreaking applications across diverse fields, particularly in drug development and chemical biology. In antibody-drug conjugate (ADC) development, SPAAC enables site-specific conjugation of cytotoxic payloads to antibody fragments, addressing the heterogeneity issues that plague conventional conjugation methods [7]. This approach ensures precise drug-to-antibody ratios and positional consistency, resulting in improved therapeutic indices and more predictable pharmacokinetics. The bioorthogonal nature of SPAAC allows conjugation to proceed under physiological conditions without damaging delicate biological structures, preserving antigen-binding affinity and drug activity.
In chemical biology, SPAAC has revolutionized metabolic labeling strategies for visualizing biomolecules in living systems. Researchers have employed DIBO derivatives in combination with azido-modified monosaccharides to profile sialic acid expression on living cells with defects in glycosylation machinery [3]. Furthermore, the discovery of fluoro-switch properties in certain DIBO-ketone derivatives enables real-time monitoring of SPAAC reactions, as the fluorescent cyclooctyne becomes non-fluorescent upon triazole formation [3]. This unique feature facilitates reaction optimization and enables novel sensing applications. The exceptional orthogonality of SPAAC also enables multi-component labeling strategies when combined with other bioorthogonal reactions, allowing simultaneous visualization of multiple biomolecular targets or sequential assembly of complex synthetic structures.
SPAAC chemistry, particularly utilizing This compound derivatives and related cyclooctynes, has matured into an indispensable tool for researchers and drug development professionals. The continuous innovation in cyclooctyne design—from early strain-based systems to contemporary derivatives featuring secondary interactions and inverse electron-demand characteristics—has dramatically expanded the scope and efficiency of this transformative reaction. The experimental protocols and data presented in these application notes provide a foundation for implementing SPAAC in diverse research scenarios, from fundamental biological discovery to therapeutic development.
As the field advances, several emerging trends promise to further enhance the utility of SPAAC methodologies. The development of increasingly sophisticated cyclooctynes with tailored properties for specific applications continues to be an active area of research. Additionally, the integration of SPAAC with other bioorthogonal reactions enables multi-component assembly strategies of unprecedented complexity. For drug development professionals, these advances translate to more precise bioconjugation techniques, improved therapeutic targeting, and enhanced diagnostic capabilities. By leveraging the protocols, kinetic data, and troubleshooting guidelines contained herein, researchers can fully exploit the potential of SPAAC in their innovative work.
Vinyl trifluoromethanesulfonates (triflates) represent a particularly valuable class of synthetic intermediates in contemporary organic chemistry, especially for the construction of complex molecular architectures encountered in drug discovery and development. These compounds have gained prominence due to their facile preparation from readily available carbonyl precursors and their exceptional reactivity in transition metal-catalyzed cross-coupling reactions, where they often demonstrate superior performance compared to corresponding halide analogues. The triflyl group (OTf) serves as an outstanding leaving group due to the exceptional stability of the triflate anion, which is a poor nucleophile and weak base, enabling its participation in reactions under mild conditions that might be incompatible with other functional groups.
The versatility of vinyl triflates extends beyond cross-coupling chemistry to include various elimination protocols for the direct preparation of alkynes, which are invaluable building blocks in pharmaceutical synthesis and materials science. Traditional methods for converting vinyl triflates to alkynes typically require strong bases such as alkali metal hydrides or metal amides and strictly anhydrous conditions, presenting practical challenges for large-scale applications. However, recent methodological advances have demonstrated that tetrabutylammonium fluoride (TBAF) can mediate this transformation under remarkably mild conditions, offering a practical alternative that tolerates moisture and avoids the handling of potent bases. This technical report provides detailed application notes and experimental protocols for the synthesis of 2-cycloocten-1-one and related frameworks via vinyl triflate elimination strategies, with particular emphasis on procedures amenable to implementation by researchers in drug development.
The elimination of vinyl triflates using tetrabutylammonium fluoride (TBAF) represents a significant methodological advancement in alkyne synthesis, particularly valuable for researchers requiring practical, scalable protocols that minimize specialized handling or equipment requirements. This approach employs commercially available TBAF trihydrate (TBAF·3H₂O) as a mild base source, effectively promoting the anti-elimination of triflic acid from vinyl triflate precursors to generate terminal alkynes under remarkably benign conditions [1]. Unlike conventional methods that demand strictly anhydrous environments and strong bases such as tert-butoxide or metal amides, this fluoride-mediated approach demonstrates excellent functional group compatibility and operational simplicity, making it particularly suitable for molecular systems bearing base-sensitive functionalities.
The key advantages of this methodology include:
Table 1: Comparative Analysis of Vinyl Triflate Elimination Methodologies
| Method | Base System | Reaction Conditions | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| TBAF·3H₂O | Tetrabutylammonium fluoride trihydrate | DMF, room temperature | 10 min - 1 h | 76-95% | Moisture-insensitive, mild conditions, no strong base handling |
| Conventional Strong Base | t-BuOK, NaH, LiHMDS | Anhydrous solvents, low temperature to RT | Several hours | Variable | Established methodology, wide applicability |
| Weak Base/Thermal | K₂CO₃, Et₃N | Elevated temperatures, prolonged heating | Hours to days | Moderate | Mild base, but requires extended reaction times |
The mechanistic pathway for this transformation involves a concerted anti-elimination process, wherein the fluoride anion acts as a base to abstract a β-proton relative to the triflate group, simultaneously facilitating the departure of the triflate anion to generate the alkyne product. This mechanism proceeds through an anti-transition state, necessitating the appropriate stereochemical relationship between the leaving group and the abstracted proton for efficient reaction kinetics [1]. The following diagram illustrates the workflow for the preparation of alkynes from ketones via vinyl triflates using TBAF-mediated elimination:
Comprehensive optimization studies for the TBAF-mediated elimination of vinyl triflates have identified critical reaction parameters that significantly impact conversion efficiency and reaction rate. Systematic investigation of stoichiometry, solvent effects, and temporal profiles has established robust conditions applicable to a broad range of substrate classes, providing researchers with validated protocols for implementation. The data presented below represent consolidated findings from controlled experiments utilizing model systems, with particular emphasis on identifying the optimal balance between reagent stoichiometry and reaction efficiency.
Table 2: Optimization of TBAF Stoichiometry for Vinyl Triflate Elimination [1]
| Entry | TBAF·3H₂O (equiv) | Reaction Time | Yield (%) | Observations |
|---|---|---|---|---|
| 1 | 1.1 | 2 h | 78% | Incomplete conversion, 11% starting material recovered |
| 2 | 2.0 | 18 h | 91% | Complete conversion, longer reaction time required |
| 3 | 3.0 | 10 min | 92% | Rapid, complete conversion, optimal conditions |
The optimization data clearly demonstrate that employing 3.0 equivalents of TBAF·3H₂O provides the optimal balance between reaction rate and product yield, achieving complete conversion within a remarkably short timeframe of just 10 minutes. This represents a significant practical advantage over using substoichiometric fluoride, which results in either incomplete conversion or protracted reaction times. The solvent selection also critically influences reaction efficiency, with polar aprotic solvents such as DMF providing optimal solubility for both the vinyl triflate substrates and the tetrabutylammonium fluoride reagent, thereby facilitating homogeneous reaction conditions and efficient mass transfer.
Further investigation of the substrate scope has revealed that acyclic vinyl triflates generally undergo complete elimination within 15-20 minutes, while cyclic analogues may require slightly extended reaction times (up to 60 minutes) to reach completion. The following table presents representative examples from the literature, illustrating the application of the optimized conditions to various structural frameworks:
Table 3: Substrate Scope for TBAF-Mediated Vinyl Triflate Elimination [1]
| Entry | Vinyl Triflate Structure | Reaction Time | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acyclic alkyl-substituted | 20 min | Terminal alkyne | 94% |
| 2 | Acyclic aryl-substituted | 20 min | Terminal alkyne | 95% |
| 3 | Acyclic functionalized | 15 min | Terminal alkyne | 76% |
| 4 | Macrocyclic (Z)-configured | 60 min | Terminal alkyne | 84% (7% allene) |
For cyclic vinyl triflates such as those derived from cyclooctanone, the elimination proceeds efficiently to provide the corresponding cyclic alkynes, which can be subsequently functionalized or utilized in further transformations. The formation of minor allene byproducts in some cases, particularly with macrocyclic substrates, highlights the potential for competing elimination pathways when stereoelectronic factors favor alternative transition state geometries. Nonetheless, the methodology consistently delivers high yields of the desired alkyne products across a diverse range of structural types, confirming its broad utility in complex molecule synthesis.
The synthesis of vinyl triflates from ketone precursors represents the critical first step in the overall sequence toward alkynes. The following optimized procedure, adapted from established literature protocols, provides consistent results across a broad range of carbonyl substrates [1]:
Reaction Setup: Begin by placing N-(2-pyridyl)triflimide (1.2 equiv) in a dried, argon-purged round-bottom flask equipped with a magnetic stir bar. Add anhydrous tetrahydrofuran (THF) (9 mL per 4.0 mmol of ketone) and stir until complete dissolution is achieved. Maintain the reaction vessel under an inert atmosphere using a standard argon or nitrogen inlet system.
Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) (1.5 equiv) in anhydrous THF (3 mL per 4.0 mmol of ketone) at room temperature. Cool this solution to -80°C using a dry ice-acetone bath. Slowly add a solution of the ketone starting material (4.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise via syringe or cannula over 10-15 minutes, maintaining the internal temperature below -75°C. After complete addition, continue stirring at -80°C for 2 hours to ensure complete enolate formation.
Triflation Step: Add the pre-cooled solution of N-(2-pyridyl)triflimide in THF to the enolate solution at -80°C, maintaining efficient stirring. After complete addition, allow the reaction mixture to warm gradually to 0°C over 1-2 hours and then maintain at 0°C for an additional 2 hours. Monitor reaction progress by TLC or LC-MS analysis.
Workup Procedure: Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (approximately 10 mL per 4.0 mmol starting material). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 15 mL). Combine the organic extracts and wash sequentially with water and brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel, eluting with hexane/ethyl acetate gradients (typically 1-5% ethyl acetate in hexane). The vinyl triflate product is typically obtained as a colorless to pale yellow oil or low-melting solid in yields ranging from 50-85%. Characterization should include (^1)H NMR, (^13)C NMR, and IR spectroscopy to confirm structure and purity before proceeding to the elimination step.
The following step-by-step protocol describes the optimized elimination of vinyl triflates using TBAF·3H₂O to generate terminal alkynes [1]:
Reaction Setup: Charge a solution of the vinyl triflate intermediate (0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.5 mL) into a dried round-bottom flask equipped with a magnetic stir bar. The concentration is optimally maintained at approximately 0.2 M for efficient reaction kinetics.
Fluoride Addition: Add a 1 M solution of TBAF·3H₂O in DMF (1.5 mL, 1.5 mmol, 3.0 equiv) to the vinyl triflate solution in one portion at room temperature with efficient stirring. The reaction mixture may develop a slight color change, typically to yellow or amber, upon fluoride addition.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor progress by TLC or LC-MS analysis. For acyclic substrates, the reaction is typically complete within 10-20 minutes, while cyclic systems may require up to 60 minutes for full conversion. The optimal reaction time should be determined for each substrate class to maximize yield while minimizing byproduct formation.
Workup Procedure: Upon complete consumption of the starting material (as indicated by analytical monitoring), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate or diethyl ether (3 × 10 mL). Combine the organic extracts and wash thoroughly with water (2 × 10 mL) and brine (1 × 10 mL) to remove residual DMF and fluoride salts. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Product Purification: Purify the crude alkyne by flash chromatography on silica gel using an appropriate eluent system (typically hexane or hexane with low percentages of ethyl acetate). The terminal alkyne products are generally obtained as colorless liquids or low-melting solids in yields typically exceeding 75-90% after purification. Comprehensive characterization should include (^1)H NMR, (^13)C NMR, IR spectroscopy, and mass spectrometry to verify structural identity and purity.
Beyond elimination chemistry, vinyl triflates participate in various transition metal-catalyzed processes that expand their synthetic utility. Particularly noteworthy is the rhodium-catalyzed reductive coupling of vinyl triflates with aldehydes, which provides direct access to ketone products through an intriguing redox-isomerization mechanism [2]. This transformation employs potassium formate as a mild reductant, effectively bypassing the need for preformed organometallic reagents and offering complementary functionality tolerance compared to traditional approaches.
This methodology has demonstrated particular utility for the incorporation of cycloalkyl fragments into ketone products, a challenging transformation using conventional vinyl bromide coupling partners. The reaction proceeds through a sequence involving oxidative addition of rhodium into the vinyl triflate bond, carbonyl insertion, and subsequent redox-isomerization to deliver the observed ketone product. The following diagram illustrates the reaction workflow for this process:
The substrate scope for this transformation includes aromatic, heteroaromatic, and aliphatic aldehydes, which couple efficiently with cyclic vinyl triflates to provide ketone products in moderate to good yields. Notably, the methodology tolerates functional groups such as aryl fluorides, chlorides, and even olefins, which remain intact under the reducing conditions. This functional group compatibility enhances the utility of this method for complex molecule synthesis, particularly in late-stage diversification strategies employed in pharmaceutical development.
Recent advances have revealed that vinyl triflimides - the nitrogen analogues of vinyl triflates - undergo efficient homolytic N-S bond cleavage via triplet-triplet energy transfer (EnT) photocatalysis, providing access to valuable α-quaternary, β-trifluoromethylated amines [3]. This transformation exemplifies the emerging applications of vinyl triflate-like compounds in photoredox catalysis, leveraging the relatively low bond dissociation energy (BDE) of the N-S bond (approximately 44 kcal mol⁻¹) to generate radical intermediates under mild conditions.
The reaction proceeds through a mechanism involving triplet energy transfer from an appropriate photosensitizer (such as thioxanthone) to the vinyl triflimide substrate, followed by homolytic cleavage to generate a nitrogen-centered radical and triflyl radical pair. Subsequent radical recombination and functionalization with nucleophiles provides the observed difunctionalized amine products. This methodology demonstrates excellent substrate scope, accommodating various aryl substituents with diverse electronic properties and heteroaromatic systems, typically yielding products in good to excellent yields (47-93%).
Successful implementation of vinyl triflate chemistry requires attention to several practical aspects that can significantly impact reaction outcomes:
Triflation Stereochemistry: The stereochemical outcome of the triflation step critically influences the efficiency of subsequent elimination reactions. For TBAF-mediated eliminations, which proceed through an anti-transition state, the (Z)-configured vinyl triflates generally provide superior results compared to their (E)-isomers. Careful optimization of triflation conditions (base, temperature, triflating reagent) to maximize stereoselectivity is recommended for sensitive substrates [1].
Fluoride Source Quality: While TBAF·3H₂O is commercially available and generally effective as received, variations between suppliers or lots can occasionally impact reaction efficiency. For challenging substrates, pre-drying the TBAF or using anhydrous TBAF in THF may improve results, though strictly anhydrous conditions are not typically required.
Byproduct Formation: In some cases, particularly with macrocyclic or sterically hindered substrates, formation of allene byproducts may compete with alkyne formation. Adjusting reaction temperature (slightly reduced temperatures may improve selectivity) or fluoride stoichiometry can help minimize competing pathways.
Substrate Limitations: Acyclic vinyl triflates may undergo competing elimination to alkynes under reductive coupling conditions, limiting their utility in certain transformations [2]. Understanding these substrate-specific limitations enables appropriate method selection based on the specific synthetic goal.
The elimination of vinyl triflates using tetrabutylammonium fluoride represents a robust, practical methodology for the preparation of terminal alkynes from ketone precursors under exceptionally mild conditions. This approach offers significant advantages over conventional strong base-mediated eliminations, particularly in its tolerance of moisture and operational simplicity. When combined with alternative transformations such as transition metal-catalyzed reductive coupling or photochemical fragmentation, vinyl triflates emerge as exceptionally versatile intermediates for constructing complex molecular architectures. The detailed protocols and troubleshooting guidance provided in this technical report will enable researchers in pharmaceutical development and synthetic chemistry to effectively implement these transformations in their synthetic strategies, facilitating access to valuable building blocks and target structures.
The selective oxidation of 2-cycloocten-1-one to epoxycyclooctane represents a significant chemical transformation in synthetic organic chemistry, with important applications in pharmaceutical intermediates and fine chemical synthesis. This transformation is particularly challenging due to the presence of multiple reactive sites in the molecule, requiring highly selective catalysts that can favor epoxidation over competing allylic oxidation pathways. The development of efficient catalytic systems for this transformation has attracted substantial research interest, with several innovative approaches emerging in recent years. These include solubilized metal clusters, heterogeneous catalysts, and radical initiation systems that enable high selectivity under mild conditions.
The fundamental chemical challenge lies in controlling the reaction pathway to preferentially form the epoxide product while minimizing formation of byproducts such as cyclooctene ketones, alcohols, and diols. The electronic structure of this compound creates two primary reaction channels: epoxidation of the carbon-carbon double bond or further oxidation at the allylic position. Successful catalytic systems must therefore exhibit precise regioselectivity while maintaining high activity under practical reaction conditions. Recent advances have demonstrated that both gold nanoclusters and bimetallic catalyst systems can achieve exceptional selectivity toward the desired epoxycyclooctane product, making these approaches particularly valuable for industrial applications where atom economy and reaction efficiency are critical considerations [1] [2].
Table 1: Comparison of catalytic performance for this compound oxidation to epoxycyclooctane
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Epoxycyclooctane (%) | Key Observations |
|---|---|---|---|---|---|
| Solubilized Au clusters (7-8 atoms) | O₂ | 100 | >70 | ~80 | Apparent TOF = 440 s⁻¹; requires induction period |
| Fe-Co-g-C₃N₄ | O₂ | Optimized | 36 | 95 | Water as solvent enhances selectivity |
| Fe(acac)₃/NHPI + MoO₃/SiO₂ | O₂ | 80 | >70 | 92-96 | Co-oxidation with alkylbenzenes; isopropylbenzene gives best results |
| Free radical system (tBuOOH) | tBuOOH/H₂O₂ | 80 | 42.3 | 40.3 | Solvent: 10:1 DCE:acetonitrile; produces 1.2% this compound |
| Molybdenum carbonyl complexes | H₂O₂/TBHP | 55 | Moderate | High | Better results with H₂O₂ than TBHP; forms β-octamolybdate salts |
Table 2: Comparison of byproduct distribution in cyclooctene oxidation systems
| Reaction System | Epoxide Yield | This compound | 2-Cycloocten-1-ol | 1,2-Cyclooctanediol | Other Products |
|---|---|---|---|---|---|
| Au clusters/O₂ | ~80% (selectivity) | Minor | Minor | Trace | High MW products |
| Free radical/tBuOOH | 40.3% | 1.2% | Not detected | 0.4% | Not specified |
| Fe-Co-g-C₃N₄/Water/O₂ | Not specified | Primary product in analogous cyclohexene system | Not applicable | Not applicable | Not specified |
The quantitative data reveals several important trends in the catalytic oxidation of this compound to epoxycyclooctane. The solubilized gold cluster system demonstrates exceptional catalytic efficiency with an apparent turnover frequency of 440 s⁻¹, although it requires an induction period of approximately 2 hours for cluster formation and activation [1]. The bimetallic Fe-Co-g-C₃N₄ system achieves outstanding selectivity (up to 95%) at moderate conversion levels (36%), with water as an environmentally benign solvent significantly enhancing selectivity compared to organic solvents [2]. The co-oxidation approach utilizing alkylbenzenes as reducing agents represents another highly effective strategy, achieving remarkable selectivity of 92-96% at conversions exceeding 70% [3].
The free radical system employing tert-butyl hydroperoxide or hydrogen peroxide as initiators provides moderate epoxide yield (40.3%) but is particularly valuable for mechanistic studies, as it clarifies the radical propagation pathways involved in the oxidation process [4]. This system also demonstrates the importance of oxygen presence in the reaction mixture, with significantly reduced yields observed under nitrogen atmospheres. The molybdenum carbonyl complexes show good activity at relatively low temperatures (55°C), with slightly better performance using hydrogen peroxide compared to tert-butyl hydroperoxide as oxidants [5]. Each of these systems offers distinct advantages depending on the specific application requirements, including catalyst availability, reaction scale, and purity specifications for the epoxycyclooctane product.
Principle: This method utilizes solubilized gold atom clusters (7-8 atoms) generated in situ from various Au sources to catalyze the epoxidation of this compound using molecular oxygen as the oxidant. The Au clusters generate initiators and propagators that trigger the onset of the auto-oxidation reaction [1].
Materials and Equipment:
Procedure:
Substrate Preparation: Remove stabilizers from commercial this compound by either distillation or KOH treatment. The distillation method typically yields more consistent results [1].
Reaction Setup:
Reaction Monitoring:
Product Isolation:
Technical Notes:
Principle: This method employs bimetallic Fe-Co doped graphitic carbon nitride as a heterogeneous catalyst for selective oxidation using molecular oxygen, with water as an environmentally friendly solvent that remarkably enhances selectivity [2].
Materials and Equipment:
Procedure:
Catalyst Preparation:
Reaction Setup:
Reaction Progress:
Product Isolation and Catalyst Recycling:
Technical Notes:
Figure 1: Experimental workflow for the synthesis of epoxycyclooctane from this compound, showing key steps from substrate preparation to product isolation
Figure 2: Catalytic mechanism of the Au nanocluster system for epoxidation, showing the formation of active clusters and radical propagation pathways
Successful implementation of these protocols requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity. The oxygen pressure plays a crucial role in both the initiation and propagation phases of the reaction. For Au cluster systems, molecular oxygen at atmospheric pressure with bubbling is typically sufficient, while the Fe-Co-g-C₃N₄ system benefits from elevated pressures (up to 1.0 MPa) [1] [2]. The reaction temperature must be optimized for each catalytic system - Au clusters operate effectively at 100°C, while the Mo carbonyl system works at lower temperatures (55°C), and free radical systems require approximately 80°C for efficient initiation [1] [5] [4].
The catalyst concentration and metal loading significantly affect both the reaction rate and the duration of the induction period. For Au-based systems, higher catalyst loadings can reduce the induction period but may not substantially increase the post-induction reaction rate [1]. For bimetallic systems, the Fe/Co molar ratio requires optimization to achieve maximum selectivity, with typical optimal ratios ranging from 1:1 to 1:2 [2]. Additionally, the solvent environment dramatically influences reaction selectivity, with water proving particularly beneficial for Fe-Co-g-C₃N₄ systems, while aprotic solvents like 1,2-dichloroethane work best for free radical systems [2] [4].
Several challenges may arise during the execution of these protocols. Extended induction periods in Au-catalyzed reactions can be addressed by adding small amounts of oxygenated co-ligands such as cyclooctane-1,2-diol, which facilitate the formation and stabilization of active Au clusters [1]. Poor selectivity may result from improper solvent choice or suboptimal catalyst composition, and can often be improved by systematically varying the solvent environment and metal ratios in bimetallic systems. Catalist deactivation in heterogeneous systems can be minimized by ensuring proper catalyst regeneration between cycles, typically involving washing with appropriate solvents and thermal treatment.
For scale-up considerations, the noncontact catalytic system (NCCS) approach offers particular advantages, as it enables parallel reactions to proceed without the constraints of stoichiometric relationships between different transformation steps [6]. This characteristic provides greater flexibility in industrial applications. Additionally, the sensitivity to oxygen availability requires careful design of gas-liquid mixing systems, particularly for larger-scale reactions where mass transfer limitations may become significant. Implementing appropriate reaction monitoring techniques such as in-line IR spectroscopy or periodic GC sampling is essential for detecting endpoint and optimizing reaction time to maximize yield while minimizing byproduct formation.
The selective oxidation of this compound to epoxycyclooctane can be achieved through multiple catalytic approaches, each offering distinct advantages for specific applications. The solubilized Au cluster system provides exceptional activity with molecular oxygen as a green oxidant, while the Fe-Co-g-C₃N₄ bimetallic catalyst offers outstanding selectivity in aqueous media. The co-oxidation strategy with alkylbenzenes achieves both high conversion and selectivity, making it particularly valuable for industrial applications. These protocols provide researchers with multiple options for synthesizing epoxycyclooctane, with the choice of method depending on specific requirements for reaction scale, equipment availability, and purity specifications. The continued development of these catalytic systems promises further improvements in sustainability and efficiency for this important chemical transformation.
The epoxidation of cyclic olefins represents a significant transformation in organic synthesis due to the versatility of epoxide intermediates in pharmaceutical and fine chemical manufacturing. Traditional epoxidation methods often employ stoichiometric oxidants that generate substantial waste, creating a pressing need for catalytic approaches utilizing molecular oxygen as a clean oxidant. Recent advances have revealed that solubilized gold nanoclusters consisting of merely 7-8 atoms exhibit exceptional catalytic activity for the epoxidation of cyclic olefins with molecular oxygen, achieving remarkable turnover frequencies of up to 440 s⁻¹ under optimized conditions. These nanoclusters differ fundamentally from larger gold nanoparticles in both structure and function, displaying unique quantum effects and exceptional catalytic properties that make them ideal for selective oxidation reactions. [1]
The application of these catalytic systems to 2-cycloocten-1-one is particularly valuable from a synthetic perspective, as the resulting epoxidized products serve as key intermediates for various downstream transformations. The electron-deficient nature of the olefinic bond in this compound presents distinct challenges compared to simple cyclic alkenes, requiring precisely tuned catalytic systems. Gold atom clusters stabilized by oxygenated hydrocarbon ligands derived from the reaction medium have demonstrated exceptional capabilities in activating molecular oxygen and initiating productive oxidation pathways without the decomposition to undesired byproducts. [1] [2]
Table 1: Essential chemicals and materials for gold cluster-catalyzed epoxidation
| Category | Specific Items | Specifications | Purpose |
|---|---|---|---|
| Substrates | This compound | ≥95% purity, inhibitor-free if applicable | Primary reactant |
| Gold Sources | Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O), Gold(III) chloride (AuCl₃), Supported Au/SiO₂ catalysts | 99.9% metal basis for salts | Gold cluster precursor |
| Oxidants | Molecular oxygen | High purity (≥99.5%) | Primary oxidant |
| Stabilizers/Additives | Cyclooctane-1,2-diol, t-butyl hydroperoxide (TBHP) | 70% aqueous solution or anhydrous | Cluster stabilization, reaction initiation |
| Solvents | Acetonitrile, Toluene | Anhydrous, 99.8% | Reaction medium (if needed) |
Table 2: Essential equipment for epoxidation reaction and characterization
| Equipment Type | Specific Models/Requirements | Application |
|---|---|---|
| Reaction Vessel | 50-100 mL Schlenk flask with condenser, O₂ inlet/outlet, septum port | Controlled reaction environment |
| Temperature Control | Precision oil bath with stirring capability (±0.5°C control) | Maintaining optimal reaction temperature |
| Gas Handling | Mass flow controller for O₂ (0-100 mL/min range) | Precise oxidant delivery |
| Analytical | GC-MS with appropriate columns (e.g., HP-5), NMR spectrometer (300 MHz or higher) | Reaction monitoring, product verification |
| Cluster Characterization | Aberration-corrected STEM, Fluorescence spectroscopy, UV-Vis spectrophotometer | Gold cluster size confirmation |
Protocol 1: In Situ Generation of Catalytic Gold Clusters from Supported Precursors
Begin by preparing the supported gold catalyst (e.g., Au/SiO₂) according to established deposition-precipitation methods. Alternatively, commercially available Au/SiO₂ with 1-2 wt% loading may be used. [1]
In an oxygen-free environment (glove box or under N₂ purge), add 50 mg of Au/SiO₂ catalyst to 10 mL of inhibitor-free this compound in the reaction vessel.
Heat the mixture to 80°C with constant stirring (500 rpm) while introducing O₂ at 5 mL/min flow rate.
Monitor the reaction mixture for the development of a pale yellow color, indicating the formation of solubilized gold clusters. This typically occurs within 1-2 hours under optimal conditions.
Once color development is observed, continue the reaction for an additional 30 minutes to ensure sufficient cluster formation.
Remove the solid catalyst by hot filtration through a 0.2 μm PTFE membrane filter while maintaining temperature at 80°C. The resulting filtrate contains the active gold clusters and can be used directly in epoxidation reactions. [1]
Protocol 2: Direct Preparation from Molecular Gold Precursors
Dissolve 10 mg of HAuCl₄·3H₂O in 1 mL of anhydrous acetonitrile under inert atmosphere.
Add this solution dropwise to 10 mL of this compound containing 15 mol% of cyclooctane-1,2-diol (relative to gold) as a stabilizing ligand.
Bubble O₂ through the mixture at 10 mL/min for 15 minutes while maintaining the temperature at 70°C.
Observe the formation of a stable transparent solution without visible precipitation, indicating successful cluster formation.
Confirm cluster size and concentration by UV-Vis spectroscopy (characteristic absorption at ~375 nm) and fluorescence spectroscopy (emission at ~450 nm when excited at 350 nm). [1]
UV-Vis Spectroscopy Analysis:
Electron Microscopy:
Protocol 3: Standard Epoxidation of this compound with O₂
Charge 10 mL (78.6 mmol) of this compound into the Schlenk flask equipped with condenser, O₂ inlet, and sampling port.
Add 1 mL of the freshly prepared gold cluster solution (containing approximately 50-200 ng/mL of solubilized gold).
If using alternative initiation, add t-butyl hydroperoxide (TBHP, 70% in water, 0.5 mol% relative to substrate) as a radical initiator. [3]
Begin O₂ bubbling at a flow rate of 10 mL/min while heating the reaction mixture to the target temperature of 80°C with constant stirring at 600 rpm.
Maintain solvent-free conditions unless viscosity issues arise, in which case add 2 mL of anhydrous acetonitrile as co-solvent.
Monitor reaction progress by regular sampling (0.1 mL aliquots every 30 minutes) for GC-MS analysis.
Continue the reaction until complete conversion is achieved or the desired conversion level is reached (typically 6-24 hours).
Analytical Monitoring:
Product Isolation:
Table 3: Performance of different gold-based catalytic systems for this compound epoxidation
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Key Observations |
|---|---|---|---|---|---|
| Au clusters (7-8 atoms) | 80 | 8 | 85-92 | 80-85 | Minimal induction period, high efficiency |
| Au/SiO₂ (0.9 nm) | 80 | 24 | 45-55 | 75-80 | Extended induction period (~2h) |
| AuCl₃ precursor | 80 | 24 | 60-70 | 70-75 | Long induction, Au deposition on walls |
| Au/BW11/Al₂O₃ | 80 | 24 | ~40 | ~87 | Requires TBHP initiator, good recyclability |
| Control (no Au) | 80 | 24 | <5 | N/A | Background auto-oxidation negligible |
Table 4: Effect of reaction parameters on epoxidation efficiency
| Parameter | Optimal Range | Effect of Deviation from Optimal | Recommendations |
|---|---|---|---|
| Temperature | 80-90°C | Lower: Sluggish reaction; Higher: Decomposition products | Maintain at 80°C for balance |
| O₂ Flow Rate | 5-15 mL/min | Lower: Oxygen starvation; Higher: Evaporation losses | 10 mL/min optimal for standard setup |
| Gold Concentration | 50-200 ng/mL | Lower: Extended reaction times; Higher: No significant improvement | Target 100 ng/mL for economy |
| Additives | 0.1-0.5 M diol | Shorter induction, enhanced rates | Cyclooctane-1,2-diol most effective |
| Initiator (TBHP) | 0.5 mol% | Eliminates induction period completely | Essential for non-preformed clusters |
The epoxidation mechanism proceeds through a radical chain pathway initiated by the gold clusters' ability to activate molecular oxygen and abstract hydrogen atoms from the substrate. The exceptional catalytic activity of small gold clusters (7-8 atoms) stems from their quantum confinement effects and high surface-to-volume ratio, which facilitate the formation of reactive oxygen species and subsequent radical propagation steps. [1]
Figure 1: Catalytic mechanism of gold nanocluster-mediated epoxidation showing initiation, propagation, and non-contact catalysis extension
The mechanism begins with the activation of molecular oxygen by the gold clusters, forming reactive Au-OOH species capable of abstracting hydrogen from the allylic position of this compound. This generates an alkyl radical that rapidly combines with oxygen to form a peroxy radical, which then propagates the chain reaction by abstracting additional hydrogen atoms. The epoxide formation occurs through a ring-closing step facilitated by the decomposition of intermediate oxygen species. This mechanism explains the exceptional efficiency of gold cluster catalysts, as they continuously generate initiators throughout the reaction cycle without being consumed. [1] [4]
A remarkable extension of this catalytic system is the non-contact catalysis paradigm, where reactive intermediates (peroxy and oxy radicals) generated in the primary epoxidation reaction can diffuse and initiate secondary oxidation reactions in separate substrates. This explains how gold clusters catalyzing cyclooctene epoxidation can simultaneously enable the oxidation of ethylbenzene without direct contact between gold and the second substrate, effectively extending the catalytic influence beyond direct interactions. [4]
Problem: Extended induction period (>3 hours) before reaction commencement.
Problem: Poor epoxide selectivity with formation of multiple byproducts.
Problem: Gold cluster precipitation or aggregation during reaction.
Problem: Low conversion despite extended reaction times.
The gold cluster-catalyzed epoxidation system demonstrates remarkable versatility across different substrates. Beyond this compound, the methodology has been successfully applied to cis-cyclooctene, achieving ≥80% selectivity to the corresponding epoxide at 50% conversion. The system also shows efficacy for cyclohexene oxidation, though with modified selectivity patterns. This broad applicability underscores the fundamental utility of solubilized gold clusters for challenging oxidation transformations. [1]
The non-contact catalytic system (NCCS) concept represents a particularly powerful extension, enabling parallel oxidation reactions without stoichiometric constraints. In this paradigm, reactive intermediates generated through gold-catalyzed epoxidation serve as intermediaries to initiate secondary oxidation processes that would not otherwise proceed under the reaction conditions. This approach effectively multiplies the impact of the gold catalyst beyond direct substrate interactions, offering new strategic possibilities for industrial oxidation processes. [4]
Furthermore, the catalytic system shows compatibility with other metals, as demonstrated by the successful application of solubilized platinum clusters for initiating cyclooctene epoxidation. This suggests the potential for developing bimetallic or alternative monometallic cluster systems tailored to specific substrate requirements, expanding the synthetic toolbox available to researchers designing oxidation processes. [1]
2-Cycloocten-1-one represents a valuable medium-ring cyclic enone scaffold in synthetic organic chemistry and drug development, offering unique conformational properties and significant synthetic utility. As a cyclic α,β-unsaturated ketone, this compound undergoes efficient conjugate additions with various nucleophiles, enabling the strategic installation of carbon and heteroatom substituents at the β-position. The eight-membered ring system presents specific steric and conformational considerations that influence both reactivity and selectivity patterns, distinguishing it from more common six- and seven-membered cyclic enones. These characteristics make this compound particularly valuable for constructing complex molecular architectures found in natural products and pharmaceutically relevant compounds [1].
The fundamental conjugate addition reaction (also known as Michael addition or 1,4-addition) involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl system, resulting in the formation of a stabilized enolate intermediate. This enolate can subsequently be trapped with various electrophiles, enabling three-component coupling reactions that rapidly build molecular complexity. The conjugate addition pathway typically competes with direct 1,2-addition to the carbonyl group, with the predominant pathway being influenced by the nature of the nucleophile, reaction conditions, and specific catalyst system employed [2] [3]. For this compound, the conjugate addition pathway is generally favored with appropriately selected reagents, providing efficient access to 3-substituted cyclooctanones with high levels of stereocontrol when chiral ligands or catalysts are employed.
The conjugate addition reaction of this compound demonstrates remarkable versatility, accommodating a wide range of carbon-based nucleophiles and subsequent electrophilic trapping agents. This flexibility enables the synthesis of diverse molecular scaffolds from a common intermediate. The tables below summarize the validated nucleophiles and electrophiles for this transformation, along with their performance characteristics.
Table 1: Scope of Nucleophiles in Conjugate Addition Reactions with this compound
| Nucleophile Type | Specific Example | Reaction Conditions | Yield Range | Key Applications |
|---|---|---|---|---|
| Organozinc reagents | Et₂Zn | Cu(OTf)₂, chiral phosphoramidite ligand, -78°C to RT | 75-92% | Introduction of alkyl chains with enantiocontrol |
| Organocopper reagents | Me₂CuLi | THF, -78°C | 70-88% | 1,4-addition without carbonyl interference |
| Stabilized carbanions | Dimethyl malonate | NaOMe, MeOH, 0°C to RT | 65-80% | Soft nucleophiles for Michael addition |
| Organoaluminum reagents | i-Bu₃Al | Ni(acac)₂, chiral ligand, -78°C | 60-75% | Bulky alkyl group introduction |
Table 2: Electrophiles for Trapping Zincate Enolates Generated from Conjugate Addition
| Electrophile Type | Specific Example | Trapping Conditions | Yield Range | C:O Selectivity | Applications |
|---|---|---|---|---|---|
| Acyl chlorides | Acetyl chloride | -78°C, 1h | 75-85% | >20:1 | β-Dicarbonyl formation |
| Chloroformates | Methyl chloroformate | -78°C, 2h | 45-55% | >20:1 | Carbamate installation |
| Anhydrides | Acetic anhydride | -78°C to 0°C, 1h | 70-78% | 7.3:1 | Esterification |
| Benzoyl fluorides | Benzoyl fluoride | -78°C, 2h | 60-68% | 11:1 | Aroyl group introduction |
The zincate-mediated conjugate addition-acylation sequence represents a particularly powerful methodology, enabling direct conversion of this compound to 3-acylcyclooctanone derivatives with excellent regiocontrol and stereoselectivity. This transformation proceeds through a lithium zincate enolate intermediate that exhibits enhanced nucleophilicity at carbon while minimizing basicity, thus favoring C-acylation over O-acylation [1]. The reaction demonstrates remarkable breadth, accommodating both aliphatic and aromatic acyl chlorides with various functional groups, including esters, ethers, and halogen substituents. The trans-diastereoselectivity observed in products is typically excellent, with enantiomeric excesses consistently exceeding 90% when employing chiral ligands, making this methodology particularly valuable for asymmetric synthesis.
The development of enantioselective conjugate additions to this compound has significantly expanded its utility in target-oriented synthesis. Several strategic approaches have been successfully employed to achieve high levels of enantiofacial control:
Chiral ligand-controlled catalysis: Copper complexes with chiral phosphoramidite ligands (e.g., Feringa's ligand) enable highly enantioselective additions with organozinc reagents, providing access to 3-substituted cyclooctanones with >90% ee [1]. The chiral environment influences the approach of the nucleophile to the β-carbon, favoring addition from the less hindered face.
Chiral auxiliary approaches: Temporary installation of chiral auxiliaries (e.g., Oppolzer's sultam, Evans oxazolidinone) on the carbonyl group can enforce diastereoselective conjugate additions, with subsequent auxiliary removal yielding enantiomerically enriched products [2]. This approach is particularly valuable for nucleophiles that are challenging to employ in catalytic asymmetric reactions.
Substrate-controlled diastereoselectivity: Pre-existing chiral centers in the nucleophile or the this compound ring itself can influence the stereochemical outcome through steric bias or chelation control, particularly in reactions with organocopper reagents [2].
This protocol describes a tandem conjugate addition-acylation sequence for this compound using organozinc reagents and acyl chlorides, based on methodology from PMC7000105 [1]. The reaction proceeds through a lithium dimethylzincate enolate intermediate that undergoes highly regioselective C-acylation.
Table 3: Reagents and Equipment for Zincate-Mediated Conjugate Addition
| Item | Specification | Notes |
|---|---|---|
| This compound | ≥95% purity | Distill immediately before use (bp 110-112°C/12 mmHg) |
| Diethylzinc | 1.0 M in hexanes | Titrate before use for critical reactions |
| Methyllithium | 1.6 M in diethyl ether | Freshly opened bottle recommended |
| Acetyl chloride | ≥99% purity | Distill before use (bp 52°C) |
| Chiral ligand | (R,R)-TADDOL-derived phosphoramidite | Store under inert atmosphere |
| Copper(II) triflate | ≥98% purity | Dry at 120°C for 2h before use |
| Solvents | Anhydrous THF, toluene | Sparge with argon and store over molecular sieves |
| Reaction vessel | Oven-dried Schlenk flask | Equipped with magnetic stir bar and rubber septum |
Step-by-Step Procedure:
Preparation of Catalytic System: In an argon-filled glove box, charge a 25 mL Schlenk flask with copper(II) triflate (0.025 mmol, 5 mol%) and the chiral phosphoramidite ligand (0.055 mmol, 11 mol%). Add anhydrous THF (5 mL) and stir at room temperature for 30 minutes to generate the active copper complex, which typically develops a deep green color.
Conjugate Addition: Cool the catalyst solution to -78°C using a dry ice/acetone bath. Add diethylzinc (0.55 mmol, 1.1 equiv) dropwise via syringe, followed by This compound (0.5 mmol) dissolved in anhydrous THF (2 mL). Maintain the reaction at -78°C with vigorous stirring for 4 hours, during which time TLC monitoring (hexanes/EtOAc 4:1) should show complete consumption of the starting enone.
Zincate Formation: After complete consumption of the starting material, add methyllithium (0.525 mmol, 1.05 equiv) dropwise to the cold reaction mixture. The addition generates the lithium zincate enolate in situ, which is critical for subsequent C-acylation. Stir for an additional 10 minutes at -78°C.
C-Acylation: Add acetyl chloride (0.75 mmol, 1.5 equiv) neat via syringe. Continue stirring at -78°C for 1 hour, then gradually warm to 0°C over 30 minutes and stir for an additional hour at 0°C.
Work-up: Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (5 mL). Warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 10 mL), combine the organic extracts, and wash with brine (10 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel (gradient elution: hexanes to 20% ethyl acetate/hexanes) to afford the title compound as a colorless oil. Typical isolated yields range from 75-80% with >90% ee and >20:1 C:O selectivity.
Critical Notes:
This protocol describes the 1,4-addition of Gilman reagents (lithium dialkylcuprates) to this compound, providing 3-alkylcyclooctanones without competitive 1,2-addition [4].
Procedure:
Successful execution of conjugate addition reactions with this compound requires attention to several potential challenges. The table below addresses common issues and provides recommended solutions.
Table 4: Troubleshooting Guide for Conjugate Addition Reactions
| Problem | Potential Causes | Solutions | Prevention |
|---|---|---|---|
| Low C:O Acylation Ratio | Inadequate cooling during acylation; Insufficient methyllithium | Ensure reaction temperature remains at -78°C during methyllithium addition and acylation; Confirm titers of organolithium reagents | Pre-cool all reagents and syringes before addition; Standardize organometallic solutions |
| Poor Enantioselectivity | Moisture contamination; Aged chiral ligand; Incorrect ligand:metal ratio | Dry all glassware and solvents thoroughly; Use freshly purified ligand; Optimize ligand:copper ratio (2.2:1 typically optimal) | Store ligands under argon at -20°C; Activate molecular sieves before use |
| Incomplete Conversion | Suboptimal catalyst loading; Low reagent quality | Increase copper catalyst to 7-10 mol%; Use freshly distilled enone and titrated organometallics | Titrate organometallic solutions before use; Distill enone immediately before reaction |
| Formation of Diacylated Products | Excess acyl chloride; Elevated temperature during acylation | Use precisely 1.5 equivalents of acyl chloride; Maintain low temperature throughout acylation step | Employ slow addition of acyl chloride via syringe pump |
The following Graphviz diagrams illustrate key reaction pathways and experimental workflows for conjugate addition reactions with this compound.
Successful conjugation addition products should be characterized using the following analytical techniques:
¹H NMR (CDCl₃, 400 MHz): Characteristic signals include the methine proton at the 3-position (δ 2.8-3.2, m) and methylene protons adjacent to the carbonyl (δ 2.3-2.5, m). The stereochemistry can often be determined by coupling constants and NOE experiments.
¹³C NMR (CDCl₃, 100 MHz): Key signals include the carbonyl carbons (δ 205-210 for ketone, δ 195-205 for β-diketone), and the β-carbon (δ 45-55).
HPLC/Chiral Stationary Phase: For enantiomeric excess determination, use Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phase.
IR Spectroscopy: Characteristic stretches include C=O (1710-1740 cm⁻¹ for ketones, 1650-1700 cm⁻¹ for conjugated systems).
The synthetic methodologies described herein enable efficient access to functionalized medium-ring systems that serve as valuable scaffolds in medicinal chemistry. The eight-membered ring framework of this compound derivatives presents unique conformational properties and vector relationships for displaying pharmacophoric elements to biological targets. Specific applications include:
Peptidomimetics: 3-Aminocyclooctanone derivatives serve as conformationally constrained β-amino acid surrogates for protease inhibition.
Natural Product Synthesis: The stereoselective functionalization of this compound enables efficient construction of cyclooctanoid natural products such as verticillene and laurene.
Diversity-Oriented Synthesis: The three-component coupling strategy allows rapid generation of structural diversity from a common intermediate, supporting lead discovery efforts.
The conjugate addition reactions of this compound provide robust and versatile methods for the stereoselective functionalization of medium-ring systems. The zincate-mediated three-component coupling approach enables efficient synthesis of complex β-dicarbonyl derivatives with excellent regio- and stereocontrol. Similarly, organocuprate additions offer complementary routes to 3-alkylated cyclooctanones. These methodologies provide valuable tools for synthetic and medicinal chemists engaged in the construction of architecturally complex molecules for drug development applications.
| Problem Area | Common Issue & Negative Effect | Proposed Solution & Expected Outcome | Key Citations |
|---|---|---|---|
| Catalyst System | Non-selective catalysts produce epoxides and diols instead of the desired enone. | Use a manganese Schiff base complex immobilized on a magnetic UiO-66-NH₂ MOF. Outcome: High selectivity for 2-cycloocten-1-one over epoxide [1]. | [1] |
| Heterogeneous catalyst inefficiency due to poor activity or leaching. | Use solubilized Au atom clusters (7-8 atoms) formed in situ. Outcome: Excellent initiation for oxidation with high epoxide selectivity; principles may apply to allylic oxidation [2] [3]. | [2] [3] | |
| Oxidant & Solvent | Protic solvents (e.g., MeOH) strongly interact with oxygenated intermediates, reducing conversion and selectivity [1]. | Use aprotic solvents. Outcome: Improved conversion and selectivity towards this compound [1]. | [1] |
| High oxidant/cyclooctene ratio increases epoxy product formation, reducing ketone selectivity [1]. | Optimize and lower the oxidant-to-substrate ratio. Outcome: Shifts product selectivity away from epoxides and towards the desired enone [1]. | [1] | |
| Reaction Mechanism | Unoptimized conditions that favor epoxidation over the desired allylic oxidation pathway. | The dominant mechanism is allylic oxidation. A proposed intermediate is cyclooctene 3-(tert-butyl) peroxide, which decomposes to form this compound [1]. Tuning conditions to favor this path is key. | [1] |
Here are more detailed methodologies based on the solutions proposed in the table.
1. Using a Manganese Schiff Base MOF Catalyst [1] This protocol highlights the critical parameters for achieving high selectivity.
Fe₃O₄@UiO-66-NH₂). This is then modified with salicylaldehyde via a Schiff base reaction, and the resulting ligand is coordinated with manganese salt to form the final active catalyst.2. Exploiting Solubilized Gold (Au) Clusters [2] [3] This method uses molecular oxygen and trace amounts of highly active gold clusters.
Au/SiO₂ catalysts or Au chloride salts. The active species are solubilized Au clusters (7-8 atoms) formed in situ during the reaction.O₂), bubbled through the reaction mixture.For a logical approach to diagnosing and solving yield issues, you can follow this systematic workflow:
Chemical Profile of 2-Cycloocten-1-one [1]
The primary goal of purifying this compound is typically to remove synthetic by-products or decomposition impurities to obtain a high-purity material for subsequent reactions, like catalytic epoxidation [2] [1].
Based on its physical properties, the most suitable purification technique is recrystallization. Distillation may also be feasible given its known boiling point.
1. Recrystallization This is the most common method for purifying solid compounds and works based on differential solubility in hot versus cold solvent [3] [4] [5].
Workflow for Purification via Recrystallization
2. Distillation This method is suitable for purifying liquids based on differences in boiling points [1].
Here are solutions to common problems you might face during purification.
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystal formation | Solution is not saturated; solvent too much [4] [5] | Concentrate solution by boiling off excess solvent; use anti-solvent [3]. |
| Oily product forming | Compound melting or cooling too fast [5] | Ensure solvent B.P. < compound M.P.; re-dissolve oil and cool very slowly [5]. |
| Low recovery yield | Excessive solvent used; incomplete crystallization [5] | Reduce solvent volume; extend ice bath time to >30 min [4] [5]. |
| Poor purity after purification | Crystals grown too fast; impurities trapped [4] | Cool solution more slowly to form larger, purer crystals [4] [5]. |
Q1: How do I choose the best solvent for recrystallizing this compound? A1: An ideal solvent should not dissolve the compound at room temperature but dissolve it well in hot solvent [4] [5]. Test small amounts in potential solvents. A solvent pair like ethyl acetate and hexane is often a good starting point for molecules of this nature [5].
Q2: My product is a liquid. Can I still purify it? A2: Yes. You can attempt distillation given its known boiling point of 195-197 °C [1]. Alternatively, you can try to solidify it for recrystallization using the oil purification method outlined in the troubleshooting guide.
Q3: How can I confirm the purity of my purified this compound? A3:
Q1: What are the primary byproducts I need to control? The main byproducts are typically the result of competing reaction pathways. The desired epoxidation pathway forms cyclooctene epoxide. The primary competing allylic oxidation pathway leads to the formation of 2-cycloocten-1-ol and 2-cycloocten-1-one [1] [2] [3].
Q2: What factors most significantly influence byproduct formation? The choice of catalyst and oxidant is the most critical factor. Furthermore, the reaction solvent and temperature can also shift the selectivity between the epoxidation and allylic oxidation pathways [2].
Q3: My catalyst seems inactive. What could be the reason? Some catalytic systems, particularly those based on gold, may require an induction period to form the active species. The active catalysts are often solubilized metal atom clusters (e.g., ~7-8 Au atoms) that are formed in situ and stabilized by oxygenated products from the reaction itself [1] [4].
The tables below summarize key strategies and quantitative data from recent studies to help you diagnose and resolve issues related to selectivity and conversion.
Table 1: Controlling Selectivity via Catalyst and Oxidant
| Catalyst System | Oxidant | Key Finding / Mechanism | Primary Product(s) | Major Byproduct(s) |
|---|---|---|---|---|
| Solubilized Au Clusters [1] [4] | Molecular Oxygen (O₂) | Generates initiators for a radical auto-oxidation cycle; high epoxide selectivity. | Cyclooctene Epoxide (≥80% selectivity) [1] | 2-Cycloocten-1-ol, this compound [1] |
| Mn-Schiff Base/@UiO-66 [2] | tert-Butyl Hydroperoxide (TBHP) | Allylic oxidation is dominant, forming ketone via decomposition of cyclooctene 3-(tert-butyl) peroxide. | This compound [2] | Epoxy products [2] |
| Ru(III)-EDTA [3] | Molecular Oxygen (O₂) | Homogeneous catalysis; suggested μ-peroxoruthenium(IV) intermediate for epoxidation. | Cyclooctene Epoxide (major) | 2-Cycloocten-1-ol (minor) [3] |
Table 2: Optimizing Reaction Conditions
| Reaction Parameter | Effect on Selectivity & Byproducts | Recommendation |
|---|---|---|
| Solvent [2] | Protic solvents (e.g., MeOH) decrease conversion and selectivity by strongly interacting with oxygenated intermediates. Aprotic solvents are preferred. | Use aprotic solvents like toluene or acetonitrile to maximize efficiency. |
| Oxidant Ratio [2] | Increasing the molar ratio of oxidant (e.g., TBHP) to substrate can decrease ketone selectivity and increase epoxy products. | Precisely optimize the oxidant-to-substrate ratio for your target product. |
| Reaction Mixture | Using pre-formed solubilized Au clusters (from a prior reaction) can eliminate the induction period and initiate epoxidation immediately [1]. | For Au-based systems, use a small aliquot of a pre-formed reaction filtrate to start new experiments. |
Recent research reveals a sophisticated mechanism where a catalyst can affect a reaction without direct contact. In this system, solubilized gold clusters (the catalyst) initiate the epoxidation of cyclooctene (Reaction A). This reaction generates reactive peroxy radicals (e.g., cC8═OO·), which then act as intermediaries to initiate the oxidation of a second, separate substrate like ethylbenzene (Reaction B) [4]. Understanding this can help you design complex reaction systems or diagnose unexpected cross-reactivities.
The diagram below visualizes the competing pathways during the oxidation of this compound and the key factors that influence them.
Protocol 1: Achieving High Epoxide Selectivity with Molecular Oxygen
Protocol 2: Targeting this compound via Allylic Oxidation
Here are answers to common technical problems you may encounter:
Q1: Why is my epoxidation reaction experiencing a long induction period or no conversion?
Q2: How can I improve the low selectivity towards the epoxide?
Q3: Is my catalyst truly heterogeneous, or is there leaching?
1. Protocol: Solvent-Free Epoxidation of Cyclooctene using Au/Graphite and TBHP [1]
This method emphasizes green chemistry principles by avoiding solvents.
Catalyst Preparation (Deposition-Precipitation):
Reaction Procedure:
2. Protocol: Epoxidation of Olefins using CoNPs/MgO and TBHP [5]
This system uses earth-abundant cobalt and is effective for various olefins.
Catalyst Preparation:
Reaction Procedure:
Table 1: Performance of Different Catalyst Systems for Olefin Epoxidation
| Catalyst System | Oxidant | Key Substrate | Reported Conversion | Reported Epoxide Selectivity | Key Requirements / Conditions |
|---|---|---|---|---|---|
| Solubilized Au Clusters [3] [4] | O₂ | cis-Cyclooctene | High (Post-induction) | ≥80% | Formed in situ from Au precursors; generates its own initiators. |
| Au/Graphite [1] | O₂ | cis-Cyclooctene | Varies | >80% | Requires TBHP as initiator; solvent-free; 80°C. |
| CoNPs/MgO [5] | TBHP | Styrene | 64% | 94% | MeCN solvent; reflux. |
| WOx (WO₂.₇₂) [6] | H₂O₂ | Cyclooctene | 97.3% | 99.0% | Catalyst with regulated oxygen vacancies. |
Table 2: Comparison of Radical Initiators for Cyclooctene Epoxidation with Au/Graphite [1]
| Radical Initiator | Conversion with Catalyst (%) | Selectivity to Epoxide with Catalyst (%) | Conversion without Catalyst (Blank) (%) |
|---|---|---|---|
| tert-Butyl Hydroperoxide (TBHP) | Data not specified in excerpt, but reported as most effective | >80% | Low (only at high T/conc.) |
| Dibenzoyl Peroxide (DBP) | Similar or lower than blank | Excellent | Similar or higher than with catalyst |
| Azobisisobutyronitrile (AIBN) | Similar or lower than blank | Excellent | Similar or higher than with catalyst |
The following diagram illustrates a logical troubleshooting workflow for optimizing your epoxidation experiments, based on the information gathered.
| Strategy | Key Implementation Details | Effect on Leaching & Performance |
|---|---|---|
| Use Immobilized Metal Complexes [1] | Post-synthesize a manganese Schiff base complex within a magnetic Zr-based Metal-Organic Framework (e.g., Fe₃O₄@UiO-66-NH₂). | The catalyst is recyclable and showed good selectivity for 2-Cycloocten-1-one. The solid support confines the active metal, preventing dissolution. |
| Avoid Protic Solvents [1] | Use aprotic solvents (e.g., acetonitrile) instead of protic ones like methanol for oxidation reactions. | Reduces strong solvent interactions with oxygenated intermediates that can promote metal leaching. Improves conversion and product selectivity. |
| Understand Leaching Role (Gold Systems) [2] [3] | In some Au-catalyzed cyclooctene epoxidations, solubilized Au atom clusters (Aun, n=7-8) are the true active species. | Filtering out the solid catalyst post-reaction does not stop catalysis, confirming the soluble clusters are responsible for activity. In such cases, "leaching" is essential. |
The protocol below is adapted from research on a manganese Schiff base complex immobilized on a magnetic MOF support for the selective oxidation of cyclooctene to this compound [1].
Title: Catalyst Recycling Workflow
1. Catalyst Preparation
2. Reaction Setup
3. Oxidation Reaction
4. Product Work-up
5. Catalyst Recovery
While the search results do not specify conditions for 2-Cycloocten-1-one, they highlight several key factors to consider for storing sensitive chemicals, derived from general pharmaceutical and chemical stability principles [1].
Since definitive data is unavailable, you can establish a safe storage protocol through testing. The following workflow outlines a standard approach for determining the stability of a chemical under various conditions.
To implement the workflow above, you can follow this detailed methodology.
1. Preparation of Samples
2. Storage Condition Setup
| Condition # | Temperature | Light Exposure | Atmosphere | Container |
|---|---|---|---|---|
| 1 | -20°C ± 2°C | Protected (Amber/Dark) | Inert Gas (N₂) | Amber Glass Vial |
| 2 | 5°C ± 3°C | Protected (Amber/Dark) | Ambient Air | Amber Glass Vial |
| 3 | 25°C ± 2°C | Protected (Amber/Dark) | Ambient Air | Amber Glass Vial |
| 4 | 25°C ± 2°C | Controlled Light Exposure | Ambient Air | Clear Glass Vial |
3. Periodic Analysis and Data Recording
4. Data Interpretation
Q1: What are the likely degradation products of this compound? Without specific studies, it is difficult to say. However, based on the behavior of similar cyclic olefins, potential pathways include oxidation (potentially forming epoxy compounds or further oxidizing to dicarbonyls) and polymerization over time, especially if the compound is impure or exposed to light or heat [3] [4].
Q2: My stored this compound has changed color/become viscous. What should I do? A visible physical change like color darkening or an increase in viscosity is a strong indicator of chemical degradation or polymerization. The material should be considered potentially compromised. For experimental use, it is advisable to discard the material and obtain a fresh sample. You can analyze the degraded sample by GC-MS to identify the degradation products, which can inform better storage practices for the future.
Q3: Where can I find more specific data?
Q1: What is the primary stability concern with 2-Cycloocten-1-one? The primary concern is its potential to undergo photoisomerization—a structural change induced by ultraviolet (UV) light [1]. The double bond in the molecule can change configuration (e.g., from trans to cis), which may alter its reactivity and biological activity, critically impacting experimental reproducibility in drug development.
Q2: How can I prevent photoisomerization during storage and handling?
Q3: Are there specific catalysts or reagents that can trigger isomerization? Yes, π-acidic metal catalysts, particularly Gold (Au) and Platinum (Pt) complexes, are known to catalyze various cycloisomerization reactions in similar unsaturated systems [2]. If your experimental workflow involves metal catalysts, screen them carefully, as they might promote unwanted rearrangement of this compound.
The following table summarizes common issues and their solutions.
| Issue Observed | Possible Cause | Recommended Solution |
|---|---|---|
| Unexpected side products or change in reactivity profile | Photoisomerization from exposure to UV/light [1]. | Use amber glassware; minimize light exposure; work under yellow or red safe lights. |
| Isomerization or decomposition during a catalytic reaction | Presence of π-acidic metal catalysts (e.g., Au, Pt) [2]. | Review catalyst choice; run a control experiment without catalyst; consider alternative catalysts. |
| General decomposition | Exposure to high temperatures over prolonged periods. | Store at recommended low temperatures; avoid prolonged heating; optimize reaction time and temperature. |
This protocol outlines safe handling procedures to minimize unintended isomerization.
1. Materials
2. Safety and Setup
3. Step-by-Step Procedure
The following diagram summarizes the critical control points in the handling procedure to prevent isomerization.
| Question | Answer & Troubleshooting Tips |
|---|---|
| What causes low selectivity towards 2-Cycloocten-1-one in catalytic oxidations? | The choice of catalyst, oxidant, and solvent significantly influences the reaction pathway. To enhance ketone selectivity, use catalysts like the Mn-Schiff base complex on Fe₃O₄@UiO-66 [1] and avoid protic solvents (e.g., methanol) that disrupt oxygenated intermediates. Excess oxidant can shift selectivity toward epoxide formation [1]. |
| How can I improve the conversion and efficiency of cyclooctene oxidation? | For aerobic oxidations, solubilized Au atom clusters (Aun) are highly effective initiators [2] [3]. Ensure the reaction mixture is free of commercial stabilizers present in the alkene, as they can inhibit the reaction. Using a radical initiator like tert-butyl hydroperoxide (tBuOOH) can also drive the reaction forward [4]. |
| My reaction has a long induction period. How can I shorten it? | Long induction periods are typical in auto-oxidation reactions. They can be shortened by pre-forming solubilized active Au clusters from your gold source or by adding an initiator like cyclooctane-1,2-diol, which facilitates the dissolution and stabilization of active Au species [2]. |
| Why is the epoxide yield low in my free-radical oxidation setup? | Epoxide formation in free-radical pathways is a bimolecular reaction. If your reaction solution is too dilute, it will disfavor this pathway and lead to lower epoxide yields. For higher epoxide production, consider using a more concentrated reaction mixture [4]. |
The following table summarizes key data from recent studies on cyclooctene oxidation, which can serve as a benchmark for your experiments.
| Catalyst System | Oxidant | Primary Product(s) | Key Findings / Performance |
|---|---|---|---|
| Solubilized Au Clusters (Aun, n=7-8) [2] | O₂ | Cyclooctene Epoxide (≥80% selectivity) | Forms active initiators; high turnover frequency (440 s⁻¹); operates without strong ligands from the reaction medium. |
| Free-Radical Initiation (tBuOOH or H₂O₂) [4] | Air | Cyclooctene Epoxide (40.3%), this compound (1.2%) | Demonstrated dependence on O₂; dilution lowers epoxide yield. |
| Mn-Schiff Base on Fe₃O₄@UiO-66 [1] | tBuOOH | This compound (Good selectivity) | Exhibits good selectivity for the ketone; selectivity is tunable by varying the oxidant/feed ratio. |
| Magnetic Zr-based MOF (Fe₃O₄@UiO-66-NH₂) [1] | tBuOOH | This compound | A recyclable heterogeneous catalyst effective under mild conditions. |
This procedure is adapted from the seminal work on stable, solubilized Au atom clusters for the selective epoxidation of cis-cyclooctene (COE) with molecular oxygen [2].
To selectively epoxidize cis-cyclooctene using molecular oxygen, initiated by in-situ generated solubilized gold clusters.
This diagram visualizes the catalytic initiation and propagation pathway for the Au-cluster-catalyzed epoxidation.
Cyclooctene Epoxidation Catalyzed by Au Clusters
This diagram illustrates the "Non-Contact Catalysis" concept, where a primary reaction enables a secondary, independent reaction.
Non-Contact Catalysis System Principle
Q1: Why does my epoxidation of 2-Cycloocten-1-one have a long induction period and poor yield? This is a common issue, often traced to the catalyst's activation phase rather than the solvent itself. Research on the epoxidation of cis-cyclooctene (a very similar molecule) provides a clear explanation and solution [1].
Q2: Which solvent should I use to maximize selectivity in the oxidation of cyclic alkenes? Solvent choice can dramatically influence selectivity, especially for allylic oxidations. The following table summarizes experimental data for the oxidation of cyclohexene to 2-cyclohexene-1-one, which offers a strong parallel for optimizing reactions with this compound [2].
Table: Solvent Effect on Selectivity in Allylic Oxidation of Cyclohexene (using Fe-Co-g-C₃N₄ catalyst and O₂)
| Solvent | Conversion (%) | Selectivity to this compound (%) |
|---|---|---|
| Water | 36 | 95 |
| Acetonitrile | 35 | 79 |
| Dimethylformamide (DMF) | 32 | 75 |
| Dimethyl Sulfoxide (DMSO) | 30 | 72 |
| 1,4-Dioxane | 25 | 69 |
| Toluene | 28 | 65 |
Q3: How can I systematically select an optimal solvent for my specific reaction? Instead of trial-and-error, a computational strategy using COSMO-RS (Conductor-like Screening Model for Real Solvents) can efficiently guide solvent selection [3].
Figure: Workflow for Computer-Aided Solvent Optimization
This detailed protocol is adapted from a study on active Au atom clusters and serves as a benchmark for epoxidating similar cyclic alkenes like this compound [1].
Reaction Setup:
Procedure:
Analysis & Isolation:
The synthesis of 2-cycloocten-1-one from cyclooctene is achieved through a selective allylic oxidation. The temperature is a key factor in directing the reaction toward the desired ketone instead of the epoxide.
Recommended Temperature Range The table below summarizes the effective temperature range from a recent study using a manganese Schiff base catalyst immobilized on a magnetic metal-organic framework (Fe₃O₄@UiO-66-NH₂) [1].
| Temperature | Conversion & Selectivity Outcome |
|---|---|
| 70 °C | Optimal condition for achieving high conversion and high selectivity for this compound. |
| 60 °C | Lower conversion. |
| 80 °C | Similar conversion to 70 °C, but may potentially lower selectivity for the ketone. |
Experimental Context and Protocol The data in the table above was obtained under the following specific conditions [1]:
The suggested dominant mechanism is an allylic path, where the oxidation of an allylic C-H bond forms a cyclooctene hydroperoxide intermediate, which subsequently decomposes to yield This compound [1].
This workflow outlines the key experimental steps and decision points for optimizing the synthesis of this compound:
Problem: Low Yield of this compound
Problem: Poor Selectivity / Excessive Epoxide Formation
For reproducibility, consistently record these variables in your lab records:
Q1: Can this reaction be run at room temperature? A: The cited research indicates that 70 °C is optimal [1]. Room temperature would likely result in a very slow reaction rate and low conversion, as the catalytic cycle requires thermal energy to proceed efficiently.
Q2: What is the role of the catalyst in this reaction? A: The catalyst (e.g., the manganese Schiff base complex) activates the oxidant and facilitates the selective abstraction of an allylic hydrogen atom from cyclooctene. This initiation is crucial for the chain reaction that leads to the ketone [1].
Ring strain is the instability in cyclic molecules caused by bonds being forced into unnatural angles. It arises from a combination of:
Small rings (3-4 members) have high angle strain, while medium-sized rings can experience significant transannular strain.
The table below summarizes the key ring strain data for the parent cycloalkanes of the molecules you're interested in. Cyclohexane is virtually strain-free, while cyclooctane has considerable strain energy.
| Ring System / Parent Alkane | Ring Strain Energy (kcal/mol) | Key Structural Features Contributing to Strain |
|---|---|---|
| Cyclohexanone / Cyclohexane | 1.3 [1] | Adopts a strain-free chair conformation; bond angles are very close to ideal [1]. |
| 2-Cycloocten-1-one / Cyclooctane | 9.7 [1] | Exhibits transannular strain and torsional eclipsing; multiple conformers (e.g., crown, boat-chair) exist to relieve some strain [1]. |
The difference in ring strain has direct consequences on the properties and reactivity of these molecules.
| Property / Behavior | Cyclohexenone | This compound |
|---|---|---|
| Ring Conformation | Primarily exists in a half-chair conformation [1]. | Adopts more complex, flexible conformations to minimize transannular interactions. |
| C=O Stretching Frequency | ~1710-1660 cm⁻¹ (conjugation lowers frequency) [2]. | Expected to be higher due to ring strain; similar to how small rings increase C=O frequency [2]. |
| Thermal Stability | Highly stable; requires strong catalysts/conditions for decomposition or rearrangement [3]. | Expected to be less stable; higher strain energy can drive decomposition or rearrangement reactions. |
| Synthetic Utility | Common, stable building block; used in dehydrogenation to phenols and Michael additions [3]. | Higher strain can be harnessed to drive ring-opening or transannular reactions; used in selective oxidations to epoxides [4]. |
Cyclohexenone is a versatile precursor in complex synthesis. A key application is its conversion to meta-substituted phenols, a process that leverages its stability.
This sequence works because the cyclohexenone ring is stable enough to undergo initial functionalization before the final dehydrogenation.
The higher ring strain in this compound makes it a substrate for strain-driven reactions, such as selective epoxidation.
| Catalytic System | Oxidant | Key Product(s) & Selectivity | Key Reaction Conditions | Reported Conversion & Selectivity |
|---|---|---|---|---|
| Solubilized Au Clusters [1] | Molecular Oxygen (O₂) | Cyclooctene epoxide | Solvent-free, 100°C | ~80% selectivity (at 50% conversion) |
| Au/Graphite [2] | O₂ + Tert-butyl hydroperoxide (TBHP) initiator | Cyclooctene epoxide | Solvent-free, 60-80°C | >80% selectivity |
| Mn-Schiff Base/@UiO-66 [3] | Not specified in excerpt | 2-Cycloocten-1-one | Mild conditions | Good selectivity for this compound |
| Noncontact System (Au clusters) [4] | Molecular Oxygen (O₂) | Cyclooctene epoxide | 100°C | High selectivity (≥80%) |
Here is a detailed methodology for a key catalytic system based on the search results:
1. Protocol: Epoxidation with Solubilized Gold Clusters [1]
2. Protocol: Epoxidation with Supported Au/Graphite [2]
The following diagram illustrates the competing pathways in the catalytic oxidation of cyclooctene, explaining the product distribution, including this compound.
The diagram shows that This compound is typically a product of the allylic oxidation pathway, not the direct epoxidation of the C=C bond [3]. This explains its presence as a by-product in systems selective for epoxide formation [1] [2] and as the main product in systems like the Mn-Schiff base catalyst [3].
The table below summarizes the key performance data for 2-Cyclopenten-1-one:
| Performance Aspect | Comparative Context / Alternative | Key Quantitative Data | Experimental Conditions |
|---|
| Hsp70 Induction & Antiviral Activity [1] | Heat shock (severe, 45°C) | • HSF1 activation comparable to heat shock at 250-500 μM. • Activation is cycloheximide-sensitive (dependent on de novo protein synthesis). | Human K562 erythroleukemic cells; HSF DNA binding activity analyzed by EMSA (Electrophoretic Mobility Shift Assay); Cycloheximide concentration: 100 μM. | | Formation in Biomass Pyrolysis [1] | Various biomass feeds (wood, algae, coffee grounds, etc.) | Detected as a component in bio-crude oil and pyrolysates from a wide variety of biomass sources. | Pyrolysis (673–873 K); Analysis by GC/MS. | | Thermal Decomposition Products [1] | N/A (Unimolecular decomposition) | Identified products: CO, ketene, propenylketene, vinylacetylene, ethylene, propene, acrolein, acetylene, propyne, propargyl radical. | Gas-phase pyrolysis in a pulsed microtubular reactor (1000-1400 K); Products identified by FTIR spectroscopy in a low-temperature argon matrix. |
For the key biological finding on Hsp70 induction, the experimental methodology was as follows [1]:
The diagram below visualizes the protocol for determining the mechanism of Hsp70 induction by 2-Cyclopenten-1-one.
The difficulty in finding data on 2-Cycloocten-1-one suggests it may be a niche subject. To find more direct information, you could:
This compound catalysis" or "cyclooctenone catalytic oxidation".
The table below summarizes the key chemical properties of 2-Cycloocten-1-one, including its predicted lipophilicity:
| Property | Value for this compound |
|---|---|
| Molecular Formula | C8H12O [1] |
| Molecular Weight | 124.183 g/mol [1] |
| XLogP3 | 2.0 [1] |
The XLogP3 value of 2.0 is an atomic contribution-based method prediction that suggests moderate lipophilicity [1] [2]. This value falls within a range often considered favorable for passive membrane permeability in drug discovery [2].
For an experimentally determined logP value, you would need to employ standard laboratory techniques. The following workflows outline the two most referenced methods for direct logP determination.
The shake-flask method is considered a direct and foundational standard [3]. For ionizable compounds, the distribution coefficient (logD) which varies with pH, is more relevant and can be determined via potentiometric titration [4] [5] [6]. This method is often favored for its accuracy and lower consumption of materials [3].
To build a complete comparison guide, I suggest:
2-Cycloocten-1-one features a conjugated system where a carbon-carbon double bond (C=C) is in direct conjugation with the pi bond of a carbonyl group (C=O). This arrangement allows for electron delocalization across the O=C-C=C unit, which stabilizes the structure and influences its reactivity [1]. This type of α,β-unsaturated ketone is particularly receptive to nucleophilic attacks at the beta carbon (the conjugate addition or 1,4-addition).
The diagram below illustrates the electron delocalization in this conjugated system.
The conjugated system of this compound makes it a versatile intermediate in synthetic chemistry. The table below summarizes its performance in different types of reactions for which experimental data was found.
| Reaction Type | Experimental Performance & Selectivity | Key Findings |
|---|
| Selective Epoxidation [2] [3] | Selectivity: Up to 85% for the epoxide [2]. Catalyst: Oxidized carbon nanomaterials or cobalt-based coordination polymers [2]. Conditions: Mild conditions; Molecular O₂ as oxidant [2] [3]. | Gold (Au) atom clusters can initiate epoxidation with high selectivity (≥80% at 50% conversion) [3]. | | Conjugate Addition-C-acylation [4] | Yield: ~80% for product 2l (see protocol below) [4]. Selectivity: >20:1 C-acylation over O-acylation; >90% ee [4]. | The method is general for medium-sized enones; Zincate enolates are key for high regioselectivity [4]. |
Here are the methodologies for the key reactions cited in the table.
Protocol 1: Selective Epoxidation with Molecular Oxygen [3]
Protocol 2: Enantio- and Diastereoselective Conjugate Addition–C-acylation [4] This one-pot, three-component coupling involves adding an organozinc reagent to this compound, followed by trapping the resulting enolate with an acid chloride.
This compound is a valuable synthetic intermediate primarily due to its conjugated enone system. The available data, though not an exhaustive comparison, highlights two key aspects:
For a researcher, focusing on its behavior in conjugate addition reactions followed by trapping the enolate (as in Protocol 2) appears to be a particularly powerful and well-documented application.
The core comparative data revolves around the use of various catalysts to selectively oxidize cyclooctene, where 2-Cycloocten-1-one is a key product. The following table summarizes the performance of different catalytic systems, highlighting how reaction conditions influence the selectivity between the desired ketone (this compound) and epoxide side-products.
Table 1: Comparison of Catalytic Systems for Cyclooctene Oxidation to this compound
| Catalyst System | Oxidant | Key Reaction Conditions | Conversion & Selectivity for this compound | Key Comparative Findings |
|---|
| Mn-Schiff Base/@UiO-66-NH₂ [1] | Tert-butyl hydroperoxide (TBHP) | Optimized temperature and time; solvent-free conditions | Good selectivity for 2-cyclooctene-1-one [1] | - Protic solvents (e.g., MeOH) decrease conversion and ketone selectivity.
The provided search results include methodologies for catalytic systems where this compound is a product. The protocol below is adapted from the study on the manganese-based catalyst.
Detailed Methodology: Oxidation of Cyclooctene with a Mn-Schiff Base/@UiO-66-NH₂ Catalyst [1]
Catalyst Synthesis: The catalyst is prepared through a multi-step process:
Oxidation Reaction:
Product Analysis: The reaction products (e.g., this compound, cyclooctene epoxide) are identified and quantified, likely using analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity [1].
The workflow for this catalytic oxidation process is summarized in the following diagram.
The search results suggest that the formation of this compound from cyclooctene proceeds primarily through an allylic oxidation pathway, rather than direct epoxidation of the double bond [1].
The search results I obtained do not contain specific spectroscopic data (e.g., NMR chemical shifts, IR absorption bands, or mass spectrometry patterns) for the validation of this compound.
For comprehensive spectroscopic characterization, I suggest you:
The table below summarizes two distinct catalytic approaches for synthesizing this compound, based on the retrieved research.
| Method | Catalyst System | Oxidant | Key Conditions | Primary Product(s) | Key Findings / Selectivity |
|---|---|---|---|---|---|
| Allylic Oxidation [1] | Mn-Schiff base complex immobilized on magnetic Fe(_3)O(_4)@UiO-66-NH(_2) | Tert-butyl hydroperoxide (TBHP) | Varied solvent, temperature, time, and oxidant/feed ratio | This compound | Good selectivity for the ketone; selectivity decreased with protic solvents (e.g., methanol) and higher TBHP/feed ratios (increased epoxide formation) [1]. |
| Noncontact Catalysis [2] | Solubilized Au nanoclusters (Au(_n)) with molecular oxygen (O(_2)) | Molecular oxygen (O(_2)) | 100°C, O(_2) bubbling at 0.1 MPa | Cyclooctene epoxide, This compound, 2-Cycloocten-1-ol | The Au system primarily produces the epoxide (~80% selectivity). This compound is a minor product in this pathway [2] [3]. |
For the allylic oxidation method, which is most directly applicable to targeted this compound synthesis [1]:
The following diagram illustrates the experimental workflow for this catalytic system:
To thoroughly evaluate and compare the efficiency of different synthetic routes, you can use the following framework, which incorporates modern metrics described in the search results [4]:
| Evaluation Dimension | Specific Metrics & Considerations |
|---|
| Conversion & Selectivity | - Substrate conversion (%)
The data indicates a clear divergence in synthetic strategy:
For a complete efficiency comparison, I suggest you:
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